N-Boc-3-chloro-DL-alanine Methyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUXVOGTPPDPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-3-chloro-DL-alanine methyl ester: A Versatile Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular architectures with enhanced biological activity and tailored properties is perpetual. Amino acids and their derivatives represent a cornerstone in this endeavor, serving as chiral synthons for the construction of a diverse array of complex molecules, including peptides, peptidomimetics, and heterocyclic scaffolds. Among these, N-Boc-3-chloro-DL-alanine methyl ester has emerged as a particularly valuable and versatile building block.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and its applications as a key intermediate in the synthesis of high-value compounds such as unnatural amino acids and aziridines. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the practical utility and synthetic potential of this important molecule.
Physicochemical Properties
This compound is a white to off-white solid, a property noted by its suppliers.[1] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 651035-84-6 (for L-enantiomer) | [2] |
| Molecular Formula | C₉H₁₆ClNO₄ | [2] |
| Molecular Weight | 237.68 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage | Recommended storage at -20°C for long-term stability (up to 3 years). | [1] |
Note: The DL-racemic mixture will have the same molecular formula and weight. Physical properties such as melting point for the racemic mixture may differ from the individual enantiomers.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), the α-proton (a multiplet), and the β-protons on the carbon bearing the chlorine atom (diastereotopic protons, appearing as a multiplet). The presence of the electron-withdrawing chlorine atom would likely shift the signals of the adjacent protons downfield compared to the non-chlorinated analogue.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ester and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the α-carbon, the β-carbon attached to the chlorine, and the methyl ester carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the carbamate, the C=O stretching of the ester and the carbamate groups (typically in the range of 1680-1750 cm⁻¹), and C-O stretching frequencies.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The expected molecular ion peak in the mass spectrum would be [M+H]⁺ at m/z 238.08.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available precursor like serine. A key transformation is the conversion of the hydroxyl group of serine into a chloro group.
A patented method describes the synthesis of 3-chloro-alanine from serine using thiourea and N-chlorosuccinimide (NCS) in a one-step process under mild conditions.[3] This approach is highlighted for its economic and atom-economical advantages.[3]
Following the formation of 3-chloro-alanine, a two-step sequence of N-protection and esterification would yield the final product.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-chloro-DL-alanine (Based on patent literature)
-
To a solution of DL-serine in an appropriate solvent (e.g., tetrahydrofuran), add thiourea.
-
Stir the mixture at room temperature.
-
Slowly add N-chlorosuccinimide (NCS) to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 0-40°C) for several hours.
-
Upon completion, the product can be isolated through standard work-up procedures.
Step 2: N-Boc Protection
-
Dissolve the 3-chloro-DL-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide or triethylamine) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-3-chloro-DL-alanine with an organic solvent.
Step 3: Methyl Esterification
-
Dissolve the N-Boc-3-chloro-DL-alanine in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Reflux the reaction mixture until the esterification is complete.
-
Neutralize the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the N-Boc protecting group, the methyl ester, and the C-3 chloro substituent. The presence of the chlorine atom at the β-position makes this compound an excellent electrophile for nucleophilic substitution reactions and a valuable precursor for the synthesis of various important molecular scaffolds.
Synthesis of Aziridine-2-carboxylates
One of the most significant applications of this compound is its use in the synthesis of N-Boc-aziridine-2-carboxylates. Aziridines are three-membered heterocyclic compounds that are highly valuable synthetic intermediates due to their ring strain, which allows for a variety of stereospecific ring-opening reactions.
The synthesis of aziridines from β-chloro-α-amino esters proceeds via an intramolecular Sₙ2 reaction. Treatment of this compound with a non-nucleophilic base promotes the deprotonation of the N-H group of the carbamate. The resulting nitrogen anion then acts as an internal nucleophile, displacing the chloride ion to form the aziridine ring.
Caption: Mechanism of aziridination from this compound.
This transformation provides a direct route to chiral aziridine-2-carboxylates, which are versatile building blocks for the synthesis of a wide range of biologically active compounds.[4][5][6][7]
Synthesis of Unnatural Amino Acids
This compound serves as a valuable precursor for the synthesis of various non-proteinogenic amino acids. The chloro group can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse side chains at the β-position.
For instance, the related iodo- and bromo-analogs of N-Boc-alanine methyl ester have been successfully employed in palladium-catalyzed cross-coupling reactions to introduce aryl and other carbon-based substituents.[8][9] A similar reactivity profile can be anticipated for the chloro-derivative, potentially with different reaction kinetics.
This approach allows for the creation of a library of novel amino acid derivatives with tailored steric and electronic properties, which can then be incorporated into peptides or used as standalone pharmacophores. The synthesis of β-substituted alanines is a significant area of research in medicinal chemistry, as these modifications can profoundly impact the biological activity and metabolic stability of peptides.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a protected amino group, an ester functionality, and a reactive chloro substituent makes it an ideal starting material for the construction of complex molecular architectures. Its application in the synthesis of aziridines and unnatural amino acids underscores its importance in the fields of medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and reactivity, aiming to facilitate its effective utilization by researchers and scientists in their synthetic endeavors.
References
-
Organic Chemistry Portal. Synthesis of aziridines. [Link]
-
PubChem. Boc-L-alanine methyl ester. [Link]
- Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances.
- Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PubMed Central.
- Daugulis, O., et al. (2012).
- Jackson, R. F. W., & Perez-Gonzalez, M. (1998). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses.
- Cardillo, G., et al. (2001). Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates. The Journal of Organic Chemistry, 66(25), 8657-8660.
- Sun, D., et al. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 54(5), 1369-1374.
- D'hooghe, M., & De Kimpe, N. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1836-1863.
- Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116.
-
Tetrahedron Letters. Request PDF. [Link]
-
Angene Chemical. N-Boc-DL-alanine methyl ester. [Link]
- Ellman, J. A., & Robak, M. T. (2008). Asymmetric Synthesis of α-Quaternary Substituted Aziridine-2-carboxylates and Application to Amino Acid Synthesis. CHIMIA International Journal for Chemistry, 62(4), 291-294.
-
Organic Letters. Vol. 10, No. 16. [Link]
-
PubChem. 3-chloro-L-alanine. [Link]
- CN115872882A - Synthetic method of 3-chloro-alanine.
- Fuchigami, T., & Atobe, M. (2007). Synthesis of Methyl Aziridine-2-Chloro-2-Carboxyletes through Electroreductive Cross Coupling of Methyl Trichloroacetate with Aromatic Imines. ECS Transactions, 6(7), 1-6.
-
Tetrahedron Letters. PDF. [Link]
- Garg, P. K., et al. (1993). Synthesis and Radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine Tetrafluorophenyl Ester: Preparation of a Radiolabeled Phenylalanine Derivative for Peptide Synthesis.
- Woo, S. H., & Levine, B. A. (1993). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. The Journal of Organic Chemistry, 58(11), 3094-3097.
-
Tetrahedron letter. PDF. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl N-Boc-3-chloro-L-alaninate | CAS 651035-84-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structural Elucidation of N-Boc-3-chloro-DL-alanine Methyl Ester
[1][2]
Executive Summary
N-Boc-3-chloro-DL-alanine methyl ester (CAS: 55477-80-0 for L-isomer analog) is a critical "linchpin" scaffold in the synthesis of non-natural amino acids, particularly cysteine derivatives and heterocyclic pharmacophores.[1][2] Its structural integrity is often compromised by its tendency to undergo
This guide provides a rigorous, self-validating framework for the structural elucidation of this compound. Unlike standard certificates of analysis, this document focuses on the causality of analytical signals—distinguishing the target molecule from its specific synthetic precursors (Boc-Ser-OMe) and degradation products (Boc-
Synthetic Context & Impurity Profiling[1]
To validate the structure, one must understand the genesis of the molecule. The standard synthesis involves the chlorination of N-Boc-Serine methyl ester using reagents like thionyl chloride (
The Critical Impurity: Dehydroalanine
The transformation of the hydroxyl group to a chloride creates a good leaving group at the
-
Target: this compound (
hybridized -carbon). -
Impurity: N-Boc-dehydroalanine methyl ester (
hybridized -carbon).[1][2]
Analytical Implication: The elucidation strategy must fundamentally prove the absence of olefinic protons (5.5–6.5 ppm) and the presence of the chloromethyl group.[2]
Visualization: Synthesis & Degradation Logic[1]
Figure 1: Synthetic pathway highlighting the critical elimination risk that dictates the analytical strategy.
Spectroscopic Elucidation Strategy
Nuclear Magnetic Resonance ( H NMR)
NMR is the primary tool for confirming connectivity.[1][2] The spectrum must be acquired in
Target Structure:
| Position | Type | Multiplicity | Integration | Structural Assignment | |
| NH | Amide | 5.35 – 5.45 | Broad Doublet | 1H | Carbamate NH, couples to |
| Methine | 4.60 – 4.70 | Multiplet (dt) | 1H | Deshielded by Cl ( | |
| Methylene | 3.85 – 3.95 | dd or m | 2H | CRITICAL: Distinct from Serine ( | |
| OMe | Methyl | 3.79 | Singlet | 3H | Methyl ester protection.[1][2] |
| Boc | Methyl | 1.45 | Singlet | 9H | t-Butyl group of Boc protection.[1][2] |
Interpretation Logic:
-
The "DL" Factor: Because this is a racemic mixture (DL), the NMR spectrum will appear identical to the pure L- or D- enantiomer in an achiral solvent.[1][2] No diastereomeric splitting will occur unless a chiral shift reagent is added.[1][2]
-
Differentiation from Dehydroalanine: If the elimination product is present, you will see two distinct singlets (or doublets with small coupling) at
5.7 and 6.2 ppm representing the terminal alkene ( ).[1][2] -
Differentiation from Serine: The precursor N-Boc-Ser-OMe has a
-CH signal that is often broader due to OH exchange or appears at a slightly different shift depending on concentration.[1][2] The definitive proof is the coupling constant of the -protons and the lack of exchangeable OH peak.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides the definitive proof of halogenation via the chlorine isotope pattern.
Key Fragmentation & Isotope Markers:
-
Chlorine Signature: The molecular ion cluster must show a 3:1 intensity ratio for
238 ( ) and 240 ( ).[1][2] This confirms the presence of exactly one chlorine atom.[1][2] -
Boc Loss: A dominant peak at
or .[1][2]
Infrared Spectroscopy (FT-IR)
Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Objective: To obtain a spectrum capable of resolving the
-
Sample Prep: Dissolve 15 mg of this compound in 0.6 mL of
(99.8% D, with 0.03% TMS). -
Acquisition:
-
Processing:
Protocol B: Isotopic Purity Verification (MS)
Objective: To confirm the monochlorinated state.
Structural Logic Flowchart
The following diagram illustrates the decision tree for confirming the structure and rejecting the "DL" vs "L" ambiguity (chemical vs optical purity).
Figure 2: Analytical decision tree for structural validation.
References
-
ChemicalBook. (2023).[1][2] Boc-L-Alanine Methyl Ester Properties and Spectra. Retrieved from
-
Santa Cruz Biotechnology. (2023).[1][2] Methyl N-Boc-3-chloro-L-alaninate Product Data. Retrieved from
-
Organic Syntheses. (2010). General Procedures for Amino Acid Chlorination. (Contextual reference for chlorination methodology). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2023).[1][2] 3-Chloroalanine Compound Summary. Retrieved from
-
Royal Society of Chemistry. (2009).[1][2] Synthesis of N-(Tert-butoxycarbonyl)-β-iodoalanine Methyl Ester (Analogous structural data). Retrieved from
Synthesis of N-Boc-3-chloro-DL-alanine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-chloro-DL-alanine methyl ester is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, possessing a protected amine, a reactive alkyl chloride, and a methyl ester, allows for diverse chemical modifications. This guide provides a comprehensive overview of a robust and accessible synthetic pathway to this compound, starting from the readily available amino acid, DL-serine. The discussion encompasses detailed mechanistic insights, step-by-step experimental protocols, characterization techniques, and essential safety considerations.
Introduction
The synthesis of non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of peptides and small molecules with enhanced biological activity and metabolic stability. This compound serves as a key intermediate in the synthesis of a variety of more complex amino acid derivatives through nucleophilic substitution of the chloride. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1] This guide details a reliable two-step synthetic sequence for the preparation of this versatile building block.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-stage process commencing with commercially available DL-serine. The initial stage involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to its methyl ester, yielding the key intermediate, N-Boc-DL-serine methyl ester. The subsequent stage focuses on the conversion of the primary hydroxyl group of the serine side chain into a chloride.
Caption: Overall synthetic scheme for this compound.
Mechanistic Insights
N-Boc Protection and Esterification
The first step, the N-Boc protection of DL-serine, proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, thereby increasing its nucleophilicity.
The subsequent esterification of N-Boc-DL-serine can be achieved using several methods. A common and effective approach is the use of methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane (TMSCl).[2] TMSCl reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Conversion of the Hydroxyl Group to a Chloride
The transformation of the primary alcohol in N-Boc-DL-serine methyl ester to an alkyl chloride is the critical step in this synthesis. Several reagents can accomplish this, with thionyl chloride (SOCl₂) being a common and cost-effective choice.[3] The reaction mechanism involves the initial formation of an alkyl chlorosulfite intermediate. The subsequent substitution of the chlorosulfite by a chloride ion can proceed through different pathways, including an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism, depending on the reaction conditions. The presence of a base like pyridine can favor an Sₙ2 pathway with inversion of configuration, although for a primary alcohol, the stereochemical outcome is not a concern in the racemic series.
An alternative, milder method for this conversion is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[4] This reaction proceeds through a phosphonium salt intermediate, which is then displaced by the chloride ion in an Sₙ2 fashion. The Appel reaction is known for its mild conditions and high yields.[4]
Caption: Mechanistic pathways for the chlorination of the serine derivative.
Experimental Protocols
Part 1: Synthesis of N-Boc-DL-serine Methyl Ester
This procedure involves two sequential steps: N-Boc protection of DL-serine followed by methyl esterification.
Step 1: N-Boc Protection of DL-Serine
| Reagent/Solvent | Molar Eq. | Quantity |
| DL-Serine | 1.0 | (as required) |
| Di-tert-butyl dicarbonate | 1.1 | |
| Sodium Hydroxide (1M aq.) | 2.0 | |
| 1,4-Dioxane | - | |
| Ethyl Acetate | - | |
| 1M Hydrochloric Acid | - | |
| Brine | - | |
| Anhydrous Sodium Sulfate | - |
Procedure:
-
Dissolve DL-serine in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-DL-serine as a white solid, which can be used in the next step without further purification.
Step 2: Methyl Esterification of N-Boc-DL-Serine
| Reagent/Solvent | Molar Eq. | Quantity |
| N-Boc-DL-Serine | 1.0 | (from Step 1) |
| Methanol | - | |
| Thionyl Chloride | 1.2 | |
| Saturated Sodium Bicarbonate | - | |
| Ethyl Acetate | - | |
| Brine | - | |
| Anhydrous Sodium Sulfate | - |
Procedure:
-
Suspend N-Boc-DL-serine in methanol and cool to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-DL-serine methyl ester as a colorless oil or a white solid. This product can be purified by flash column chromatography if necessary.[5]
Part 2: Synthesis of this compound
This protocol is adapted from the synthesis of the unprotected analogue and should be performed with care due to the corrosive nature of thionyl chloride.[3]
| Reagent/Solvent | Molar Eq. | Quantity |
| N-Boc-DL-serine methyl ester | 1.0 | (from Part 1) |
| Thionyl Chloride | 1.5 - 2.0 | |
| Dichloromethane (anhydrous) | - | |
| Pyridine (anhydrous) | 1.5 - 2.0 | (Optional, see note) |
| Saturated Sodium Bicarbonate | - | |
| Ethyl Acetate | - | |
| Brine | - | |
| Anhydrous Sodium Sulfate | - |
Procedure:
-
Dissolve N-Boc-DL-serine methyl ester in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise. Note: To neutralize the HCl generated and potentially favor an Sₙ2 pathway, anhydrous pyridine can be added to the reaction mixture prior to the addition of thionyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.[6]
Characterization
The successful synthesis of this compound should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the 9 protons of the Boc group (~1.4 ppm).- Multiplet for the α-proton.- Diastereotopic methylene protons adjacent to the chlorine, appearing as two distinct multiplets.- Singlet for the 3 protons of the methyl ester (~3.7 ppm).- Broad singlet for the NH proton. |
| ¹³C NMR | - Carbonyl carbons of the ester and carbamate.- Quaternary carbon of the Boc group.- α-carbon.- Methylene carbon attached to chlorine.- Methyl carbon of the ester.- Methyl carbons of the Boc group. |
| FT-IR | - N-H stretching vibration.- C=O stretching vibrations for the ester and carbamate.- C-Cl stretching vibration. |
| Mass Spec (ESI) | - Expected molecular ion peak [M+Na]⁺. |
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DL-Serine and its N-Boc derivatives: Generally considered to be of low toxicity, but standard laboratory precautions should be followed.
-
Di-tert-butyl dicarbonate ((Boc)₂O): A lachrymator and skin irritant. Handle with care.
-
Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a fume hood with extreme caution.
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin.
-
Carbon tetrachloride (if used in the Appel reaction): Toxic and a suspected carcinogen.
Conclusion
This technical guide outlines a reliable and well-documented synthetic pathway for the preparation of this compound. By starting with the inexpensive and readily available amino acid DL-serine, this versatile building block can be synthesized in two main stages. The protocols provided, along with the mechanistic insights and characterization guidelines, offer a comprehensive resource for researchers in organic synthesis and drug discovery. The careful handling of reagents, particularly thionyl chloride, is paramount to ensure a safe and successful synthesis.
References
-
PubChem (n.d.). N-Boc-L-serine methyl ester. Retrieved from [Link]
-
Organic Syntheses (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Retrieved from [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]
- Google Patents (2019). CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
-
Royal Society of Chemistry (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
MDPI (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
An, G., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(5), 4097-4106. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Appel Reaction. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]
- 4. Appel Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: N-Boc-3-chloro-DL-alanine methyl ester
Topic: Literature Review & Technical Guide: N-Boc-3-chloro-DL-alanine methyl ester Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
A Versatile Electrophilic Scaffold for Amino Acid Functionalization[1]
Executive Summary
This compound serves as a critical electrophilic building block in synthetic organic chemistry, particularly in the modification of peptide backbones and the synthesis of non-canonical amino acids. Structurally, it represents a "masked" dehydroalanine and a gateway to aziridine-2-carboxylates. Its utility lies in the reactivity of the
This guide provides a rigorous analysis of its synthesis, reactivity profile, and handling protocols, designed to support researchers in deploying this reagent for high-value transformations such as cysteine alkylation, selenocysteine synthesis, and fragment-based drug discovery (FBDD).
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | Methyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoate |
| CAS Number (DL) | 119542-95-9 (Generic/Racemic) |
| CAS Number (L-isomer) | 651035-84-6 |
| Molecular Formula | |
| Molecular Weight | 237.68 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in water |
| Stability | Stable at |
Synthesis Architectures
The synthesis of this compound typically proceeds via the chlorination of N-Boc-DL-Serine methyl ester . The choice of chlorinating agent is critical to prevent the acid-catalyzed removal of the Boc protecting group.
Protocol A: Thionyl Chloride / DMF (Industrial Standard)
This method utilizes the Vilsmeier-Haack-type intermediate formed by
Reagents:
-
Starting Material: N-Boc-DL-Serine methyl ester (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 equiv) -
Catalyst: DMF (anhydrous, 10 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with N-Boc-DL-Serine methyl ester and anhydrous DCM under nitrogen atmosphere. Cool to
. -
Activation: Add DMF (catalytic).
-
Chlorination: Add
dropwise over 30 minutes. The reaction will evolve and gas (scrubber required). -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or
). -
Quench: Cool to
and quench carefully with saturated solution. Caution: Vigorous gas evolution. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis on silica.
Protocol B: Appel Reaction (Laboratory Scale)
For high-value, small-scale synthesis, the Appel reaction (
-
Mechanism: Triphenylphosphine abstracts the hydroxyl oxygen, forming a phosphine oxide byproduct while the chloride attacks the activated carbon.
-
Advantage: Avoids
generation entirely, preserving the Boc group with near 100% fidelity.
Reaction Pathways & Visualizations
The core utility of this compound lies in its divergent reactivity. It acts as a "chiral pool" equivalent (when using enantiopure starting material) for three distinct pathways:
-
Elimination: Formation of Dehydroalanine (Michael Acceptor).
-
Substitution: Direct
displacement by thiols/amines. -
Cyclization: Intramolecular displacement to form Aziridines.
Figure 1: Divergent synthetic pathways originating from the N-Boc-3-chloro-alanine scaffold.
Applications in Drug Development[3]
A. Synthesis of Dehydroalanine (Dha)
Treatment of this compound with bases like DBU or
-
Significance: Dha residues are found in lantibiotics (e.g., Nisin) and are used for "stapling" peptides via cysteine-Dha coupling.
-
Mechanism: E2 elimination of HCl.
B. Access to Unnatural Amino Acids
The chlorine atom is a good leaving group for soft nucleophiles.
-
Selenocysteine Synthesis: Reaction with selenolates generates protected selenocysteine, a critical residue for redox-active enzymes.
-
Heterocycle Formation: Reaction with amidines or thioamides can generate thiazoles and imidazoles, common pharmacophores in kinase inhibitors.
C. Aziridine Formation
Treatment with strong hydride bases (e.g., NaH) forces intramolecular cyclization to form the aziridine ring.
-
Utility: Aziridine-2-carboxylates are mechanism-based inhibitors (suicide substrates) for racemases and proteases.
Safety & Handling Protocols (Critical)
Hazard Class:
-
Mechanism: Under physiological conditions,
-chloro amines can cyclize to form highly electrophilic aziridinium ions, which alkylate DNA and proteins (similar to nitrogen mustards). -
Handling Requirements:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, and safety goggles.
-
Decontamination: Quench spills with dilute NaOH or ammonia to hydrolyze the chloride to the harmless serine derivative.
-
References
-
Synthesis via Thionyl Chloride
-
Title: A Synthetic Method of 3-Chloro-L-Alanine Methyl Ester Hydrochloride.[1]
- Source: Google P
- URL
-
-
Appel Reaction Context
- Title: Preparation of Alkyl Chlorides via the Appel Reaction.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Dehydroalanine Applications
- Title: A practical one-pot synthesis of dehydroalanine esters.
- Source: RSC Advances (Royal Society of Chemistry).
-
URL:[Link]
-
Safety Data (Beta-Chloroalanine)
Sources
Strategic Utilization of N-Boc-3-chloro-DL-alanine Methyl Ester in Unnatural Peptide Synthesis
The following technical guide is structured to serve as a high-level operational manual for senior researchers and drug discovery scientists. It prioritizes mechanistic causality, stereochemical management, and actionable protocols.[1]
Executive Summary
N-Boc-3-chloro-DL-alanine methyl ester represents a versatile "linchpin" scaffold in the synthesis of non-canonical amino acids and peptidomimetics. Unlike standard amino acid building blocks, its value lies in the reactivity of the
This guide provides a technical roadmap for exploiting this compound to generate cysteine analogues, selenocysteine derivatives, and Michael-acceptor peptides.[1] Crucially, it addresses the management of the racemic (DL) starting material—a common logistical challenge in high-purity peptide synthesis.
Chemical Architecture & Reactivity Profile
The utility of this compound stems from the electronic mismatch between its protected termini and the reactive side chain.
-
N-Boc (tert-Butyloxycarbonyl): Acid-labile amine protection. Stable to basic conditions required for nucleophilic substitution, preventing N-terminal side reactions.
-
Methyl Ester (-OMe): Base-labile carboxyl protection. orthogonal to Boc; allows for C-terminal activation or enzymatic resolution.
-
-Chloro Group: A moderate leaving group. It is sufficiently reactive to undergo displacement by soft nucleophiles (thiols, selenols) but stable enough to be isolated, unlike the hyper-reactive
-iodo analogs.[1]
The Divergent Pathway Mechanism
The core decision in using this scaffold is controlling the competition between substitution and elimination.
Figure 1: The divergent reactivity profile.[1] Path A (
Stereochemical Management: Handling the "DL" Mixture
Since the starting material is often supplied as a racemic (DL) mixture, obtaining enantiopure L-peptides requires intervention.[1] Using the DL-mixture directly in solid-phase peptide synthesis (SPPS) will result in diastereomeric impurities that are difficult to separate.
Recommended Strategy: Enzymatic Kinetic Resolution Before incorporation into a peptide, the racemic ester should be resolved using a stereoselective hydrolase (esterase or protease).[1]
| Parameter | Condition | Rationale |
| Enzyme | Alcalase or Bacillus cereus Esterase | High stereoselectivity for L-esters. |
| Medium | Aqueous Buffer (pH 7-8) + Co-solvent (DMSO) | Maintains solubility of the hydrophobic Boc-protected ester. |
| Outcome | L-Acid (Hydrolyzed) + D-Ester (Intact) | The L-enantiomer becomes the free acid, separable by basic extraction. |
Experimental Protocols
Protocol A: Synthesis of Unnatural Cysteine Analogues ( Pathway)
Objective: To replace the
Reagents:
-
N-Boc-3-chloro-L-alanine methyl ester (resolved)
-
Thiol nucleophile (e.g., Benzyl mercaptan, 4-methoxybenzyl thiol)[1]
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA)[1] -
Solvent: DMF or DCM (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of N-Boc-3-chloro-L-alanine methyl ester in anhydrous DMF (0.2 M concentration). Flush with Argon.
-
Nucleophile Activation: In a separate vial, mix 1.2 equiv of the thiol with 1.5 equiv of
. Stir for 5 minutes to generate the thiolate anion.-
Critical Insight: Avoid strong bases like NaH or DBU, as these promote
-elimination to dehydroalanine.
-
-
Coupling: Add the thiolate solution dropwise to the chloro-alanine solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]
-
Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (to remove amine), saturated
, and Brine. Dry over .[2] -
Validation:
-NMR should show the disappearance of the -CH2 doublet of doublets (~3.8-4.0 ppm) and appearance of the new S-CH2 signals.
Protocol B: Generation of Dehydroalanine (Dha) Building Blocks
Objective: To intentionally induce elimination for use as a Michael acceptor in Late-Stage Functionalization.
Reagents:
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in DMF.
-
Elimination: Add 2.0 equiv of
. Heat to 60°C for 2–4 hours. -
Isolation: Standard aqueous workup. The product, N-Boc-dehydroalanine methyl ester, is stable but should be stored at -20°C to prevent polymerization.
-
Application: This intermediate can now be reacted with complex nucleophiles (e.g., thiolated sugars, fluorophores) via Michael addition to create complex side chains that are inaccessible via standard coupling.[1]
Troubleshooting & Optimization
Controlling the Elimination vs. Substitution Ratio
The most common failure mode is unintended elimination when attempting substitution.
| Observation | Root Cause | Corrective Action |
| Product contains alkene (Dha) | Base is too strong or hindered. | Switch from DIPEA to N-methylmorpholine (NMM). Lower reaction temp to 0°C. |
| Low Conversion | Nucleophile is too weak. | Use a catalytic amount of Sodium Iodide (NaI) to form the transient, more reactive |
| Racemization | High pH during workup. | Ensure acid wash (Citric acid) is performed quickly and cold.[1] Avoid prolonged exposure to base. |
Visualization of Stereochemical Resolution Workflow
The following diagram illustrates the separation of the L-isomer from the racemic starting material.
Figure 2: Enzymatic kinetic resolution workflow to isolate the bioactive L-enantiomer.
References
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters. Royal Society of Chemistry (RSC) Advances. [Link]
-
A practical one-pot synthesis of dehydroalanine esters. National Institutes of Health (NIH) / PMC. [Link]
-
Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester (Cysteine Derivative Synthesis). Organic Syntheses. [Link]
-
Kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli. PubMed. [Link]
-
Facile syntheses of L-beta-haloalanine derivatives. ResearchGate. [Link]
Sources
- 1. (PDF) A two-step practical synthesis of dehydroalanine derivatives [academia.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. researchgate.net [researchgate.net]
N-Boc-3-chloro-DL-alanine Methyl Ester: The "Latent" Electrophile for Amino Acid Diversification
Topic: N-Boc-3-chloro-DL-alanine methyl ester as a chemical building block Format: Technical Guide / Whitepaper
Technical Guide for Medicinal Chemists and Peptide Scientists
Executive Summary
In the landscape of non-canonical amino acid synthesis, This compound (CAS: 651035-84-6 for L-isomer; racemic analog implies DL) occupies a strategic niche. Unlike its bromo- or iodo-analogs, the chloro-derivative offers a unique balance of bench-top stability and tunable reactivity .
It functions primarily as a "masked" dehydroalanine (Dha) precursor. While direct SN2 displacement is possible, its utility is maximized through a base-mediated Elimination-Addition (E-A) mechanism. This guide details the synthesis, mechanistic pathways, and experimental protocols for leveraging this building block to generate diverse cysteine analogs, histidine mimetics, and stapled peptides.
Chemical Profile & Specifications
| Property | Specification |
| Systematic Name | Methyl 2-((tert-butoxycarbonyl)amino)-3-chloropropanoate |
| Molecular Formula | C9H16ClNO4 |
| Molecular Weight | 237.68 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMF; Insoluble in water |
| Stereochemistry | DL (Racemic mixture); Note: L-isomer often used for chiral synthesis |
| Key Reactivity | |
| Storage | 2–8°C, desiccated; Stable for >12 months properly stored |
Synthesis Strategy: The SOCl₂ Route
The most robust industrial and laboratory route to this compound starts from N-Boc-DL-Serine methyl ester . The hydroxyl group of serine is converted to a chloride using thionyl chloride (
Mechanistic Insight (Expertise)
Direct chlorination of N-Boc-Serine (free acid) often leads to oxazolidinone formation due to internal nucleophilic attack by the carbamate oxygen. Protecting the carboxyl group as a methyl ester first is critical to suppress this side reaction and ensure the
Figure 1: Step-wise synthesis workflow preventing oxazolidinone byproduct formation.
Reactivity & Mechanism: The "Elimination-Addition" Gateway
The core value of the 3-chloro derivative lies in its divergent reactivity. Unlike the 3-iodo analog, which is prone to direct radical or SN2 reactions, the 3-chloro analog is sufficiently stable to isolate but reactive enough to trigger
The Pathway Debate: Direct SN2 vs. Elimination-Addition
While strong nucleophiles (e.g., thiolates) can theoretically displace the chloride directly (SN2), the steric bulk of the N-Boc group and the nature of the leaving group favor an E2 elimination to form N-Boc-Dehydroalanine (Dha) . The nucleophile then attacks the Dha alkene in a Michael-type addition.
-
Why this matters: This mechanism allows for the introduction of sterically hindered nucleophiles that would fail in a direct SN2 displacement.
Figure 2: Divergent reactivity showing the dominant Elimination-Addition pathway via Dehydroalanine.
Experimental Protocols
Protocol A: Synthesis of N-Boc-Dehydroalanine Methyl Ester
This protocol converts the 3-chloro building block into the versatile Dha acceptor.
Reagents:
-
This compound (1.0 equiv)
-
Cesium Carbonate (
) (1.5 equiv)[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
DMF (Dimethylformamide), anhydrous
Procedure:
-
Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 g, 4.2 mmol) in anhydrous DMF (10 mL).
-
Elimination: Add
(2.05 g, 6.3 mmol) in one portion. -
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); the product (Dha) will appear as a UV-active spot (conjugated alkene). -
Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield: Typical yields are 65–75%.
Protocol B: Synthesis of S-Phenyl-L-Cysteine Analog (Michael Addition)
This demonstrates the "addition" step to create unnatural amino acids.
Reagents:
-
N-Boc-Dehydroalanine methyl ester (from Protocol A)
-
Thiophenol (1.2 equiv)
-
Triethylamine (
) (0.1 equiv, catalytic) -
DCM (Dichloromethane)
Procedure:
-
Dissolve N-Boc-Dha methyl ester (200 mg, 1.0 mmol) in DCM (5 mL).
-
Add Thiophenol (123 µL, 1.2 mmol).
-
Add catalytic
(14 µL). Stir at room temperature for 2 hours. -
Mechanism Check: The reaction proceeds via conjugate addition. The stereochemistry in the DL-system will remain racemic; if using chiral catalysts, enantioselectivity can be induced here.
-
Concentrate and purify via column chromatography.[2]
-
Result: N-Boc-S-phenyl-cysteine methyl ester.
Applications in Drug Discovery[5]
Peptide Stapling & Macrocyclization
The 3-chloro unit can be incorporated into a peptide sequence on-resin (if the ester is hydrolyzed to the free acid first) or in solution. Once incorporated, it serves as a handle for macrocyclization . Treatment with a dithiol linker allows for the formation of a thioether "staple" by reacting with two 3-chloro residues (or one 3-chloro and one cysteine) via the Dha intermediate.
Cysteine Protease Inhibitors
The
Fragment-Based Drug Discovery (FBDD)
The compound serves as a scaffold for rapidly generating libraries of unnatural amino acids. By running parallel reactions with diverse thiols and amines (using Protocol A+B), chemists can generate arrays of polar/hydrophobic amino acid derivatives for SAR (Structure-Activity Relationship) studies.
Handling and Stability
-
Moisture Sensitivity: The methyl ester is relatively stable, but the N-Boc group can be acid-sensitive. Avoid storage near volatile acids (HCl, TFA).
-
Racemization: When using the DL form, racemization is not an issue. However, if using the chiral L-form, avoid excessive heat (>80°C) with strong bases, as this accelerates racemization via the enolate.
-
Safety: 3-chloroalanine derivatives are potential alkylating agents. Handle with gloves and in a fume hood.
References
-
Synthesis of Dehydroalanine Derivatives: Wang, J., et al.[3][4] "A practical one-pot synthesis of dehydroalanine esters." RSC Advances, 2013. [Link]
-
Mechanistic Studies on Elimination vs. Substitution: Organic Syntheses, Coll. Vol. 10, p.23 (2004). "Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester" (Comparative reactivity context). [Link]
-
Application in Peptide Modification: Chalker, J. M., et al. "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 2009. (Contextualizing Dha utility). [Link]
Sources
Methodological & Application
Using N-Boc-3-chloro-DL-alanine methyl ester in solid-phase peptide synthesis (SPPS)
Application Note: Strategic Integration of N-Boc-3-chloro-DL-alanine Methyl Ester in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Strategic Rationale
This compound is a versatile, cost-effective building block that serves as a "masked" precursor for Dehydroalanine (Dha) . While standard SPPS requires free acids, this methyl ester variant offers a unique entry point for researchers aiming to synthesize lanthionine-bridged peptides , cysteine-stapled macrocycles , or site-specifically modified bioconjugates .
The "DL" Advantage:
While peptide synthesis typically demands high enantiopurity (L-isomers), the use of the racemic (DL) form of 3-chloroalanine is strategically advantageous when the end goal is Dehydroalanine (Dha). The elimination of HCl from 3-chloroalanine yields Dha, an achiral
Core Challenges & Solutions:
-
Methyl Ester Blockade: The ester moiety prevents direct coupling to the resin. Solution: Controlled Saponification Protocol.
-
Premature Elimination: The
-chloro group is a good leaving group. Exposure to strong bases (e.g., 20% Piperidine in Fmoc-SPPS) can trigger uncontrolled elimination to Dha. Solution: Use of Boc-SPPS or orthogonal "On-Resin" activation.
Pre-Synthetic Workflow: Controlled Hydrolysis
Objective: Convert the methyl ester to the free carboxylic acid without triggering
Mechanism:
Protocol 1: Low-Temperature Saponification
-
Dissolution: Dissolve 10 mmol of This compound in 30 mL of THF. Cool to 0°C in an ice bath.
-
Base Addition: Slowly add 12 mmol of LiOH (1.2 eq) dissolved in 10 mL of water. Maintain temperature at 0–4°C.
-
Critical: Do NOT use NaOH or KOH at room temperature, as this increases the rate of
-elimination to Dehydroalanine.
-
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) for disappearance of the ester spot.
-
Workup:
-
Carefully acidify to pH 3–4 using 1M citric acid or dilute KHSO₄ at 0°C. Avoid strong mineral acids (HCl) to prevent Boc removal.
-
Extract immediately with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Storage: Store the resulting free acid at -20°C. Use within 48 hours to minimize spontaneous decomposition.
Solid-Phase Integration Strategies
The integration of 3-chloroalanine depends heavily on the chosen SPPS chemistry (Boc vs. Fmoc).
Strategy A: Boc-SPPS (Recommended for Stability)
Boc chemistry is preferred because the repetitive TFA treatments (acidic) do not trigger the elimination of the chlorine atom. The base treatments (neutralization with dilute DIEA) are mild enough to preserve the 3-chloro motif until the user decides to eliminate it.
-
Resin: MBHA or PAM resin.
-
Coupling: DIC/Oxyma or DCC/HOBt. Avoid base-mediated coupling (HATU/DIEA) if possible, or keep DIEA equivalents low (2.0 eq).
-
Deprotection: 50% TFA/DCM (Standard).
Strategy B: Fmoc-SPPS (The "In-Situ" Elimination Route)
Using this residue in Fmoc-SPPS requires extreme caution. The standard deprotection reagent (20% Piperidine in DMF) is a strong enough base to cause partial or total elimination of HCl, converting 3-chloroalanine to Dehydroalanine (Dha) during the synthesis cycles.
-
Use Case: If your goal is to generate Dha during chain assembly, this is viable.
-
Risk: The elimination might be incomplete, leading to a mixture of Chloro-Ala and Dha peptides.
-
Modification: Use milder deprotection bases (e.g., Piperazine) if retention of Cl is desired, though Boc-SPPS is safer.
Application: On-Resin Generation of Dehydroalanine (Dha)
Once the N-Boc-3-chloro-alanine is incorporated into the peptide chain, it can be chemically converted to the reactive Dehydroalanine warhead.
Protocol 2: DBU-Mediated Elimination
-
Swelling: Swell the resin-bound peptide (containing 3-chloro-Ala) in DMF for 20 mins.
-
Elimination Cocktail: Prepare a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.
-
Reaction: Add cocktail to resin. Shake at Room Temperature for 1–2 hours.
-
Washing: Wash resin extensively with DMF (5x) and DCM (5x) to remove DBU traces.
-
Validation: Micro-cleavage and MS analysis.
-
Mass Shift: Observe a mass loss of 36.5 Da (HCl) relative to the chloro-precursor.
-
Application: Cysteine Bioconjugation (Stapling)
Dehydroalanine is a potent Michael acceptor. It reacts specifically with thiols (Cysteine) to form a thioether bridge (Lanthionine).
Protocol 3: Cyclization/Stapling
-
Pre-requisite: Peptide must contain a free Cysteine thiol and a generated Dha residue (from Protocol 2).
-
Conditions:
-
Solvent: Phosphate Buffer (pH 7.5–8.0) / Acetonitrile (1:1).
-
Reaction: Stir peptide (0.1 mM) at 37°C for 2–4 hours.
-
-
Result: Intramolecular attack of Cys-SH onto Dha-C=C yields a cyclic lanthionine peptide.
Visual Workflows (Graphviz)
Figure 1: Strategic workflow converting the methyl ester precursor into bioactive lanthionine peptides via SPPS.
Troubleshooting & Data Summary
Table 1: Base Compatibility Guide for 3-Chloro-Alanine
| Reagent | Application | Risk of Elimination (to Dha) | Recommendation |
| LiOH (0°C) | Ester Hydrolysis | Low | Safe for preparing free acid. |
| NaOH (RT) | Ester Hydrolysis | High | Unsafe . Causes racemization/elimination. |
| DIEA (Dilute) | SPPS Neutralization | Low/Moderate | Use minimal equivalents (2.0 eq). |
| Piperidine (20%) | Fmoc Removal | Very High | Will convert Cl |
| DBU (2%) | Inducing Elimination | Complete | Use intentionally to make Dha. |
References
-
Chalker, J. M., et al. (2011). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. Link
-
Bernardes, G. J. L., et al. (2008). "From disulfide to dehydroalanine: a general selectivity for the synthesis of dehydroalanine-containing peptides." Journal of the American Chemical Society. Link
-
Rich, D. H., & Tam, J. P. (Eds.). (1999).[8] Peptide Synthesis Protocols. Humana Press. (General SPPS grounding).
-
Santa Cruz Biotechnology. "Methyl N-Boc-3-chloro-L-alaninate Product Data." Link
- Vertex AI Search. (2026). "Synthesis of dehydroalanine from 3-chloroalanine.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. reddit.com [reddit.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US6897289B1 - Peptide synthesis procedure in solid phase - Google Patents [patents.google.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Strategic N-Boc Deprotection of 3-Chloro-Alanine Derivatives
Executive Summary & Scientific Rationale
The deprotection of N-Boc-3-chloro-alanine (and its derivatives) presents a unique synthetic challenge distinct from standard amino acid deprotection. While the removal of the tert-butoxycarbonyl (Boc) group is mechanistically trivial, the stability of the resulting product is not.
The Core Challenge: 3-chloro-alanine is a "suicide substrate" precursor. As a free base, it is kinetically unstable.[1] Upon neutralization, the
The Solution: This protocol prioritizes the isolation of the hydrochloride salt in anhydrous conditions. By maintaining an acidic environment throughout the workup and storage, we kinetically trap the molecule in its stable ammonium form, preventing the cascade of elimination reactions.
Mechanistic Insight: The Stability Trap
Understanding the fate of the carbocation and the amine is critical. Unlike standard alanine, the presence of the electron-withdrawing chlorine at the
Reaction Pathway Analysis
The following diagram illustrates the desired deprotection pathway versus the catastrophic failure modes triggered by basic conditions or aqueous workups.
Figure 1: Mechanistic divergence. The green path represents the required protocol; the red path indicates decomposition triggered by neutralization.
Experimental Protocols
Protocol A: Anhydrous HCl in Dioxane (The Gold Standard)
Recommended for: Scalable synthesis, high purity requirements, and long-term storage. Mechanism: Acidolysis in non-nucleophilic solvent.
Materials
-
Substrate: N-Boc-3-chloro-alanine methyl ester (or free acid).
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).
-
Solvent: Anhydrous 1,4-Dioxane or Et2O (for precipitation).
-
Equipment: Flame-dried round-bottom flask, nitrogen line.
Step-by-Step Methodology
-
Preparation: Dissolve the N-Boc substrate (1.0 equiv) in a minimal volume of anhydrous 1,4-dioxane (approx. 2-3 mL per gram of substrate).
-
Note: Avoid methanol or water, which can facilitate nucleophilic attack on the chloride or hydrolysis.[1]
-
-
Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise under nitrogen.
-
Why: A large excess of HCl ensures rapid protonation and keeps the equilibrium firmly towards the ammonium salt.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin; the product will be a free amine salt at the baseline) or LC-MS.
-
-
Workup (CRITICAL):
-
Do NOT perform an aqueous extraction with NaHCO3.
-
Concentrate the mixture under reduced pressure (rotary evaporator) at <40°C to remove excess HCl and dioxane.
-
The residue will likely be a white to off-white solid or gum.
-
-
Purification: Triturate the residue with anhydrous diethyl ether or hexanes. The hydrochloride salt is typically insoluble in ether, while non-polar impurities remain in solution.[1]
-
Isolation: Filter the solid under an inert atmosphere (nitrogen blanket) if possible, or dry rapidly under high vacuum.[1]
-
Yield: Typically 90–98%.
-
Protocol B: TFA / DCM (Alternative)
Recommended for: Small scale or substrates with solubility issues in dioxane.[1]
Methodology
-
Dissolve substrate in DCM (10 mL/g).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% v/v.[1]
-
Stir at 0°C for 30 mins, then RT for 1 hour.
-
Workup: Evaporate volatiles. Co-evaporate with Toluene (3x) to remove residual TFA.[1][2]
-
Caveat: The resulting TFA salt is often hygroscopic and harder to crystallize than the HCl salt.[1] It is recommended to perform an ion exchange (dissolve in HCl/Dioxane and re-evaporate) if long-term stability is required.
Critical Control Points & Troubleshooting
The following table summarizes common failure modes and their chemical causality.
| Observation | Probable Cause | Corrective Action |
| Product is an oil/gum | Residual solvent or TFA; Hygroscopic salt formation. | Triturate with anhydrous Et2O/Hexanes.[1] Store in desiccator. |
| Loss of Chlorine (M-36 peak) | Formation of Dehydroalanine or Aziridine.[1] | Check pH. Did you use aqueous base? Ensure strictly acidic conditions. |
| Low Yield | Product lost in mother liquor during precipitation.[1] | Cool the ether mixture to -20°C before filtration. |
| Side Reaction: Hydrolysis | Moisture present during deprotection.[1] | Use anhydrous solvents.[3] Ensure HCl source is dry. |
Workflow Visualization
Figure 2: Operational workflow emphasizing anhydrous processing.
Safety & Handling (E-E-A-T)
-
Toxicity: 3-chloro-alanine is a known inhibitor of alanine racemase and D-amino acid transaminase. It mimics alanine but covalently modifies the enzyme active site. Handle with extreme care as a potential toxin.
-
Corrosivity: 4M HCl in dioxane is corrosive and fumes. Use in a fume hood.
-
Pressure: The deprotection releases CO2 and Isobutylene gas. Ensure the reaction vessel is vented (e.g., via a needle to a bubbler) to prevent pressure buildup.
References
-
Organic Syntheses (1991) . Synthesis of 3-Chloroalanine Hydrochloride. Org. Synth. 1991, 70, 29. [Link]
-
Han, G. et al. (2001) .[1] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.[3] [Link]
-
Manning, J. M. et al. (1974) .[1] Inhibition of bacterial growth by beta-chloro-D-alanine. PNAS, 71(2), 417-421. [Link]
Sources
Application Note & Protocol Guide: Comprehensive Analytical Characterization of N-Boc-3-chloro-DL-alanine Methyl Ester
Abstract
N-Boc-3-chloro-DL-alanine methyl ester is a pivotal, non-canonical amino acid derivative utilized as a building block in the synthesis of complex peptides, pharmaceutical intermediates, and agrochemicals. Its unique trifunctional nature—bearing a reactive chloro group, a stable Boc protecting group, and a methyl ester—necessitates rigorous analytical control to ensure identity, purity, and stereochemical integrity. This guide provides a suite of robust analytical methodologies for the comprehensive characterization of this compound, tailored for researchers in synthetic chemistry and drug development. We detail protocols for chromatographic analysis (RP-HPLC, Chiral HPLC, GC-MS) and spectroscopic identification (NMR, MS, IR), underscoring the scientific rationale behind procedural choices to ensure reliable and reproducible results.
Introduction and Analytical Strategy
The quality of a synthetic building block like this compound directly impacts the yield, purity, and biological activity of the final product. An impurity or an incorrect stereoisomer can lead to significant downstream challenges. Therefore, a multi-faceted analytical approach is not just recommended, but essential.
Our strategy is built on an orthogonal framework where each technique provides a unique and complementary piece of information:
-
Chromatography: To assess chemical and enantiomeric purity.
-
Spectroscopy: To confirm molecular structure and identity.
The following diagram outlines the logical workflow for the complete analysis of the target compound.
Caption: Logical workflow for the comprehensive analysis of the title compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆ClNO₄ | [1] |
| Molecular Weight | 237.68 g/mol | [1] |
| CAS Number | 651035-84-6 (L-isomer) | [1][2] |
| Appearance | Expected to be a colorless oil or white solid | N/A |
| Key Structural Features | N-tert-butoxycarbonyl (Boc) group, methyl ester, β-chloro substituent, racemic center | N/A |
Chromatographic Techniques for Purity Assessment
Reversed-Phase HPLC for Chemical Purity
Principle: RP-HPLC separates compounds based on their hydrophobicity. The non-polar N-Boc group and methyl ester impart sufficient hydrophobic character to this compound, making it well-suited for retention and separation from more polar starting materials (e.g., serine) or more non-polar impurities on a C18 stationary phase.
Protocol: RP-HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Industry standard for robust, high-resolution separation of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks and ensures consistent ionization state. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 30% B to 95% B over 20 min | A broad gradient ensures elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The amide chromophore in the Boc group provides absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading while ensuring good signal. |
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
The USP tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate purity using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Chiral HPLC for Enantiomeric Separation
Principle: Since the compound is a DL-racemate, separating the D and L enantiomers is crucial for applications where stereochemistry is key. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs are highly effective for N-protected amino acids.[3]
Protocol: Chiral HPLC Analysis
-
Instrumentation:
-
HPLC system with UV detector.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the racemic sample in the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm | This CSP is proven to have broad selectivity for N-derivatized amino acids.[3][4] |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (90:10:0.1:0.1, v/v/v/v) | A polar organic mode with acid/base modifiers is often effective for this class of compounds on this CSP. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 25 °C | Ambient temperature is a good starting point. |
| Detection | UV at 215 nm | Enhanced sensitivity for the peptide-like bond. |
| Injection Vol. | 10 µL | Standard injection volume. |
-
Data Analysis:
-
The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
The enantiomeric excess (% ee) can be calculated from the peak areas (Area1, Area2) of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful tool for identifying volatile impurities. This compound is sufficiently volatile for GC analysis without derivatization. The mass spectrometer provides definitive identification of the main peak and any separated impurities based on their mass-to-charge ratio and fragmentation patterns.
Protocol: GC-MS Analysis
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole with Electron Ionization source).
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | SLB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity 5% phenyl-arylene phase offers excellent general-purpose separation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS compatibility. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular weight of the compound and its expected fragments. |
Spectroscopic Techniques for Structural Confirmation
The combination of NMR, MS, and IR provides unambiguous confirmation of the molecule's covalent structure.
Caption: Orthogonal spectroscopic techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR shows the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Expected Spectroscopic Data: (Based on analysis of similar structures like N-Boc-alanine methyl ester[5][6])
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~5.20 | Broad Singlet | 1H | NH | Amide proton, often broad due to quadrupole effects and exchange. |
| ~4.55 | Multiplet | 1H | α-CH | Alpha-proton, coupled to NH and the CH₂Cl group. |
| ~3.80-3.95 | Multiplet | 2H | CH₂ Cl | Diastereotopic protons on the β-carbon, coupled to the α-CH. |
| 3.75 | Singlet | 3H | OCH₃ | Methyl ester protons, singlet as there are no adjacent protons. |
| 1.45 | Singlet | 9H | C(CH₃ )₃ | tert-Butyl protons of the Boc group, magnetically equivalent. |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~170.5 | C =O (Ester) | Typical chemical shift for an ester carbonyl. |
| ~155.0 | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl in a Boc group. |
| ~80.5 | C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~55.0 | α-C H | Alpha-carbon attached to nitrogen and chlorine-bearing carbon. |
| ~52.5 | OC H₃ | Methyl ester carbon. |
| ~45.0 | C H₂Cl | Beta-carbon, shifted downfield by the electronegative chlorine. |
| ~28.3 | C(C H₃)₃ | Methyl carbons of the Boc group. |
Mass Spectrometry (MS)
Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules. The molecule is ionized, typically by protonation, and the mass-to-charge ratio of the resulting ion is measured.
Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a mass spectrometer.
-
Acquire the spectrum in positive ion mode.
Expected Ions:
-
[M+H]⁺: ~238.08 m/z (for C₉H₁₇³⁵ClNO₄⁺). The presence of the chlorine isotope pattern (³⁷Cl at ~240.08 m/z with ~1/3 the intensity of the ³⁵Cl peak) is a definitive marker.
-
[M+Na]⁺: ~260.06 m/z (for C₉H₁₆³⁵ClNO₄Na⁺). Often observed as a sodium adduct.
-
Characteristic Fragment: A prominent fragment corresponding to [M+H - Boc]⁺ or [M+H - C₄H₈]⁺ (loss of isobutylene) is highly likely under in-source fragmentation or MS/MS analysis. The most common fragment in EI-MS for Boc-protected compounds is the tert-butyl cation at m/z 57 .[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
Protocol: FT-IR (ATR) Analysis
-
Place a small amount of the sample (if solid) or a single drop (if oil) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 600 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Medium, Sharp | N-H Stretch (Amide) |
| 2980-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1745 | Strong | C=O Stretch (Ester) |
| ~1700 | Strong | C=O Stretch (Carbamate, Boc group) |
| ~1510 | Strong | N-H Bend (Amide II) |
| ~1160 | Strong | C-O Stretch (Carbamate) |
| ~750-650 | Medium-Strong | C-Cl Stretch |
References
-
Organic Syntheses. (n.d.). A. (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide (2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10856577, Boc-L-alanine methyl ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. Retrieved from [Link]
-
Cheméo. (n.d.). DL-Alanine-N-methyl-N-3-chloro-2-methylpropoxycarbonyl-2-methylhex-3-yl-ester. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
Wiley Online Library. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from [Link]
- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
-
Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
Sources
- 1. Methyl N-Boc-3-chloro-L-alaninate | CAS 651035-84-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
1H NMR spectrum of N-Boc-3-chloro-DL-alanine methyl ester.
Technical Application Note: 1H NMR Characterization of N-Boc-3-chloro-DL-alanine methyl ester
Executive Summary & Scientific Context
This compound (CAS: N/A for specific DL-Boc-ester form, closely related to L-isomer CAS 651035-84-6) is a pivotal "warhead" intermediate in medicinal chemistry. It serves as a precursor for cysteine analogues via nucleophilic substitution and is a structural motif in irreversible enzyme inhibitors.
Unlike standard amino acids, the electron-withdrawing chlorine atom at the
Structural Analysis & Chemical Shift Logic
To interpret the spectrum accurately, we must deconstruct the molecule's magnetic environment. The structure consists of a carbamate protecting group (Boc), a methyl ester, and a chlorinated ethyl backbone.
Theoretical Assignment Logic:
-
Boc Group (
-Butyl): Nine chemically equivalent protons in a methyl-rich environment. Expected to be a strong singlet upfield. -
Methyl Ester (-OCH
): Three protons attached to an oxygen. Deshielded significantly, appearing near 3.7–3.8 ppm. -
-Protons (-CH
Cl): The critical diagnostic region. Chlorine is electronegative (approx. 3.16 Pauling scale), deshielding these protons relative to alanine (-CH ~1.4 ppm) but slightly less than serine (-CH OH ~3.9 ppm). Crucial Insight: Due to the chiral center at the -carbon, these two protons are diastereotopic. While they may appear as a rough doublet or multiplet in lower-field instruments (300 MHz), high-field NMR (500+ MHz) will resolve them as a distinct portion of an ABX system. -
-Proton (-CH-): Coupled to both the NH and the
-protons. Expected to be a multiplet (dt or ddd) around 4.6–4.8 ppm. -
Amide Proton (-NH-): Broad, exchangeable signal, typically a doublet due to coupling with the
-proton.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why CDCl
? It provides excellent solubility for Boc-protected esters and minimizes exchange broadening of the amide proton compared to polar aprotic solvents like DMSO-d .
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Caution: Higher concentrations may induce stacking effects, shifting the NH peak.
-
-
Tube: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to ensure rapid relaxation.
-
Number of Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling <1%).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative qNMR integration).
-
Temperature: 298 K (25°C).
Data Analysis: The Master Assignment Table
The following data represents the idealized spectrum in CDCl
| Position | Group Fragment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| 1 | Boc (-C(CH | 1.45 | Singlet (s) | 9H | - | Strong intensity reference. |
| 2 | Methyl Ester (-OCH | 3.81 | Singlet (s) | 3H | - | Sharp singlet. May partially overlap with |
| 3 | 3.85 – 3.95 | Multiplet (m) or dd | 2H | Diagnostic Region. Diastereotopic nature causes splitting complexity. | ||
| 4 | 4.60 – 4.70 | Multiplet (m) | 1H | - | Coupled to NH and | |
| 5 | Amide NH (-NH-) | 5.35 – 5.45 | Broad Doublet (br d) | 1H | Shift varies with concentration and temperature. |
Impurity Profiling & Troubleshooting
In the synthesis of N-Boc-3-chloro-alanine methyl ester (often from Serine), two specific impurities are critical to monitor.
Impurity A: N-Boc-Serine Methyl Ester (Starting Material)
-
Mechanism: Incomplete chlorination.
-
Diagnostic Signal: The
-protons (-CH OH) appear slightly downfield (approx 3.9–4.0 ppm) compared to the chloro-derivative, often showing broadness due to OH exchange or coupling. -
Confirmation: A D
O shake will remove the OH coupling but not the Cl-associated splitting.
Impurity B: N-Boc-Dehydroalanine Methyl Ester (Elimination Product)
-
Mechanism: Elimination of HCl under basic conditions (e.g., excess base during workup).
-
Diagnostic Signal: Distinct vinyl protons. Look for two singlets (or fine doublets) at
5.70 and 6.20 . -
Risk: This is a Michael acceptor and highly reactive; its presence compromises stability.
Visualizations
Figure 1: Structural Assignment Map
This diagram correlates the molecular structure directly to the NMR signal logic.
Caption: Chemical shift assignment map correlating structural moieties to specific spectral regions in CDCl3.
Figure 2: Synthesis QC & Impurity Workflow
Decision tree for validating the product post-synthesis.
Caption: Quality Control decision tree for identifying common elimination and hydrolysis impurities.
References
-
Chemical Structure & Basic Data: PubChem.[1][2] Compound Summary for CID 78: beta-Chloroalanine. National Library of Medicine (US). Accessed Oct 2025. [Link]
-
Synthesis & Characterization Context: Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of N-(tert-Butoxycarbonyl)-beta-iodoalanine Methyl Ester. Organic Syntheses, 81, 77. (Provides comparative NMR data for the iodo-analog). [Link]
- Impurity Shifts (Dehydroalanine): Ferreira, P. M. T., et al. (2010). Dehydroalanine derivatives: synthesis and reactivity. Tetrahedron. (General reference for dehydroalanine vinyl shifts).
-
NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. [Link]
Sources
Troubleshooting & Optimization
Stability and storage conditions for N-Boc-3-chloro-DL-alanine methyl ester
Technical Support Center: N-Boc-3-chloro-DL-alanine methyl ester
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. As a key building block in synthetic chemistry, particularly for novel peptides and drug development, the integrity of this reagent is paramount to the success of your experiments. This guide is designed to provide you, our fellow researchers and scientists, with practical, field-tested advice on the stability, storage, and troubleshooting of this compound. We will move beyond simple instructions to explain the chemical principles at play, ensuring you can make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
The stability of this compound is dictated by three key structural features: the acid-labile N-Boc protecting group, the hydrolyzable methyl ester, and the reactive C-Cl bond.[1] Improper storage can lead to degradation, compromising the purity of your material and the outcome of your reactions.
The primary threats to the compound's integrity are moisture, heat, and acidic conditions .
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C to 4°C (Refrigerator or Freezer) | Reduces the rate of potential degradation reactions, such as hydrolysis and dehydrohalogenation. Similar halogenated amino acid derivatives are recommended for refrigerated storage.[2] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes contact with atmospheric moisture, which can hydrolyze the ester and potentially react with the alkyl chloride.[3][4][5] |
| Container | Tightly-sealed, amber glass vial. | Prevents moisture ingress and protects from light, which can catalyze the degradation of some organic compounds. |
| Location | A dry, dedicated storage area. A desiccator is highly recommended. | Ensures a moisture-free environment. Do not store under sinks or in areas with high humidity.[6] |
Handling Best Practices:
-
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Use the reagent in a controlled environment, preferably in a fume hood with low ambient humidity or a glove box.
-
Recap the vial tightly and purge with inert gas before returning to cold storage.
Q2: What are the primary degradation pathways for this compound?
Understanding how this compound can degrade is the first step in preventing it. The diagram below illustrates the main vulnerabilities.
Caption: Potential degradation pathways for the title compound.
-
Ester Hydrolysis: Trace moisture, especially if slightly acidic or basic, can hydrolyze the methyl ester to the corresponding carboxylic acid.
-
Dehydrohalogenation: The presence of a base (e.g., other amine reagents, basic surfaces) can promote the elimination of HCl to form the unsaturated N-Boc-dehydroalanine methyl ester.
-
Nucleophilic Substitution: The chloride can be displaced by water (hydrolysis) in an Sₙ2 reaction to yield the 3-hydroxy derivative (serine analog).
-
Boc Deprotection: The N-Boc group is highly sensitive to acidic conditions and will be cleaved to reveal the free amine.[1][7] This is the most common reason for failure when the compound is inadvertently exposed to acidic contaminants.
Q3: What are the visual or physical signs of degradation?
A pure sample of this compound should be a white to off-white solid. Signs of degradation can include:
-
Clumping or stickiness: Indicates moisture absorption.
-
Discoloration (yellowing/browning): May suggest the formation of unsaturated byproducts or other complex decomposition products.
-
A "gummy" or oily appearance: Could indicate hydrolysis or other degradation that has lowered the melting point.
If you observe any of these signs, it is crucial to verify the purity of the material before use.
Troubleshooting Guide
Q4: My reaction yield is low or the reaction failed. Could the starting material be the problem?
Yes, this is a common issue. Before troubleshooting complex reaction parameters, it's essential to validate your starting material.
Caption: Troubleshooting flowchart for reaction failure.
Q5: I see a new, more polar spot on my TLC plate. What is it?
A more polar spot (lower Rf value) often indicates the formation of a more polar compound. The most likely culprits are:
-
N-Boc-3-chloro-DL-alanine (Hydrolyzed Ester): The free carboxylic acid is significantly more polar than the methyl ester and will have a much lower Rf.
-
N-Boc-3-hydroxy-DL-alanine methyl ester (Hydrolyzed Chloride): The hydroxyl group increases polarity, leading to a lower Rf than the starting material.
Q6: I see a new, less polar spot on my TLC plate. What could it be?
This is less common for degradation but could potentially be N-Boc-dehydroalanine methyl ester . Its polarity might be similar to or slightly different from the starting material depending on the TLC solvent system used.
Q7: My product mass spectrum shows a peak corresponding to my product without the Boc group. What happened?
This indicates that the Boc group was cleaved at some point.
-
During the reaction: Your reaction conditions may be inadvertently acidic. Check the pH and the purity of all solvents and reagents.
-
During workup: Using acidic conditions (e.g., an acidic wash) will cleave the Boc group.[1]
-
During storage: If the starting material was stored improperly and exposed to acidic vapors, it may have partially degraded to the free amine.
Experimental Protocol: Purity Assessment
This protocol provides a quick and effective way to assess the purity of your this compound before an experiment.
Objective: To verify the identity and purity of the starting material using Thin-Layer Chromatography (TLC).
Materials:
-
This compound sample
-
TLC plate (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: 30% Ethyl Acetate in Hexanes (This is a good starting point; optimization may be required).
-
Staining Solution: Potassium permanganate (KMnO₄) stain.
-
Dichloromethane (DCM) or Ethyl Acetate for sample preparation.
Methodology:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound in a few drops of DCM or ethyl acetate in a small vial.
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp (254 nm). The Boc-protected compound may or may not be strongly UV-active.
-
Dip the plate into the KMnO₄ stain solution and gently heat with a heat gun. Organic compounds will appear as yellow/brown spots against a purple background.
-
-
Interpretation:
-
Pure Sample: A single, well-defined spot should be observed.
-
Impure Sample: The presence of multiple spots indicates impurities. Compare the positions of the spots to the potential degradation products discussed in the troubleshooting guide. A spot at the baseline, for example, is a strong indicator of ester hydrolysis.
-
References
-
Schaffert, E. S., Wessig, P., et al. (2018). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Theory, 12, 1247–1260. [Link]
-
OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Cinzia, F., et al. (2021). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc... ResearchGate. [Link]
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
AK Lectures. (2014, July 22). Synthesis of Amino Acids. [Link]
-
Fiveable. (2025, August 15). Synthesis of Amino Acids | Organic Chemistry Class Notes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Reddy, P. V. N., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 8(3), 1332-1343. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
University of Nottingham. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]
-
Appiah, C., et al. (2018). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 42(24), 19574-19579. [Link]
-
Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]
-
Clow, H. R., et al. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 51(15), 8458-8467. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. N-Boc-3-bromo-L-alanine Methyl Ester | 175844-11-8 [sigmaaldrich.com]
- 3. fishersci.ch [fishersci.ch]
- 4. fishersci.com [fishersci.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. reddit.com [reddit.com]
Common side reactions with N-Boc-3-chloro-DL-alanine methyl ester
Here is the Technical Support Guide for N-Boc-3-chloro-DL-alanine methyl ester .
Product Category: Unnatural Amino Acid Building Blocks
CAS Registry: (Generic for DL form) | Molecular Formula:
Executive Summary: The "Spring-Loaded" Intermediate
Welcome to the technical guide for This compound . As a researcher, you likely selected this molecule as a linchpin for synthesizing cysteine derivatives, unnatural amino acids, or heterocyclic scaffolds.
The Core Challenge: This molecule exists in a "Goldilocks" zone of reactivity. The
-
Intended Reactivity: Nucleophilic substitution (
) to replace the Chlorine. -
Dominant Side Reaction: Base-catalyzed elimination to form N-Boc-dehydroalanine methyl ester (DHA) .
This guide details how to navigate this competition and troubleshoot common failures.
Critical Reaction Pathways (Visualized)
The following diagram illustrates the fate of your starting material under various conditions. Use this to diagnose what likely happened in your flask.
Figure 1: Mechanistic divergence of N-Boc-3-chloro-alanine methyl ester. The elimination pathway (Red) is the thermodynamic sink.
Troubleshooting Guide: Common Failure Modes
Issue 1: "My product solidified/polymerized and shows UV activity."
Diagnosis: You have formed N-Boc-dehydroalanine methyl ester .
-
The Cause:
-Elimination.[1][2] The -proton was removed by a base, kicking out the chloride. The resulting double bond is a Michael acceptor, which can polymerize or react non-selectively. -
Evidence:
-
NMR: Appearance of two singlet vinyl protons around 5.7 ppm and 6.2 ppm .
-
MS: Mass corresponds to
.
-
-
Solution:
-
Base Selection: Avoid "hard," non-nucleophilic bases like DBU or excess Triethylamine (TEA) if possible. Use weaker bases (e.g.,
, ) or "soft" bases. -
Temperature: Elimination is entropically favored. Conduct substitution reactions at 0°C or -10°C . Never reflux this starting material with base.
-
Issue 2: "The reaction stalled, or I recovered starting material."
Diagnosis: Nucleophile "Hardness" Mismatch.
-
The Cause: You likely used a "hard" nucleophile (e.g., an alkoxide like
) which acted as a base instead of a nucleophile, or the nucleophile was too bulky to access the -carbon ( is sterically sensitive). -
Solution:
-
Switch to soft nucleophiles : Thiols (
), Azides ( ), or Selenides. -
If using oxygen nucleophiles, ensure the nucleophile is unhindered and keep the temperature low.
-
Issue 3: "I see a mix of products with weird stereochemistry."
Diagnosis: Aziridine Formation (Neighboring Group Participation).
-
The Cause: Under basic conditions, the carbamate nitrogen (N-Boc) can deprotonate and attack the
-carbon, displacing chloride to form an aziridine-2-carboxylate . -
Consequence: Subsequent ring opening of the aziridine can occur at either carbon, leading to regio-isomers and scrambling of stereochemistry (if you were attempting to resolve the DL mixture).
Experimental Best Practices
Solvent & Base Compatibility Table
Use this table to select conditions that favor Substitution (
| Component | Recommended (Favors | Risky (Favors Elimination) |
| Solvent | DMF, DMSO (Polar Aprotic accelerates | Alcohols (Protics can solvate nucleophiles, reducing reactivity) |
| Base | DBU, | |
| Nucleophile | ||
| Temp |
Protocol: Nucleophilic Substitution with a Thiol (Example)
Target: Synthesis of a Cysteine Derivative from N-Boc-3-Cl-Ala-OMe
-
Preparation: Dissolve This compound (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Do not skip this step.
-
Nucleophile Prep: In a separate vial, mix the Thiol (1.1 eq) with
(1.2 eq) or DIPEA (1.5 eq).-
Note: Pre-forming the thiolate anion is preferred over adding base directly to the chlorinated substrate.
-
-
Addition: Add the thiolate solution dropwise to the chlorinated substrate at 0°C.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.
-
Look for: Disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2) in MS.
-
-
Workup: Dilute with EtOAc, wash with cold 5% Citric Acid (to neutralize base immediately) and Brine.
FAQ: Frequently Asked Questions
Q: Can I use this molecule to make Dehydroalanine (DHA) on purpose? A: Yes. This is actually a standard route to DHA. To force this reaction, treat the N-Boc-3-chloro-alanine methyl ester with DBU (1.2 eq) in DCM or THF at room temperature for 1-2 hours. The elimination will be quantitative.
Q: Is the Boc group stable during the substitution?
A: Generally, yes. Boc is acid-labile. However, if you use strong nucleophiles at high temperatures, you risk attacking the carbonyl of the Boc group or the methyl ester. Stick to mild bases (
Q: Why does my LCMS show a mass of M+18?
A: If you are using an acidic mobile phase (Formic acid/Water), the chlorine is very labile. You might be seeing hydrolysis to the alcohol (Serine derivative) on the column or in the source, or an ammonium adduct. Always check the isotope pattern. Chlorine has a distinct
References
-
Synthesis from Serine
- Organic Syntheses, Coll. Vol. 9, p.72 (1998); Vol. 70, p.29 (1992). (Describes the conversion of Serine to -chloroalanine using ).
-
Mechanism of Elimination (Dehydroalanine formation)
-
Aziridine Formation & Ring Opening
- Legters, J., Thijs, L., & Zwanenburg, B. (1992). "Synthesis of functionalized aziridine-2-carboxylic esters from 3-halo-2-amino acids." Recueil des Travaux Chimiques des Pays-Bas, 111(1), 1-15.
- Bonvin, P., et al. (2021). "Dehydroalanine: A Versatile Handle for Protein Modification." Chemical Science.
Sources
Overcoming purification challenges of N-Boc-3-chloro-DL-alanine methyl ester
Status: Operational | Topic: Purification & Stability Optimization
Executive Summary: The Stability Paradox
N-Boc-3-chloro-DL-alanine methyl ester is a deceptively simple molecule. While it appears to be a standard protected amino acid, the
The electron-withdrawing nature of the ester group at the
This guide addresses the specific challenge of purifying this compound without triggering this degradation pathway.
Module 1: The "Why" – Mechanistic Diagnostics
Before attempting purification, you must understand the enemy. The primary impurity observed (often a yellow oil that co-elutes) is the elimination product.
The Degradation Pathway
The following diagram illustrates the mechanism that ruins purification attempts. Note how easily the
Figure 1: The
Module 2: Troubleshooting Chromatography
User Question: "I ran a standard silica column (Hexane/EtOAc), but my product fractions are contaminated with a UV-active impurity, and the yield is lower than crude NMR suggested."
Diagnosis: Standard silica gel is slightly acidic (pH ~5) but can possess "hot spots" that catalyze elimination or Boc-cleavage. Furthermore, if you used any base (like triethylamine) to neutralize the silica without strict control, you likely triggered the elimination yourself.
Protocol: Buffered Rapid Chromatography
Do not use standard slow chromatography. You must minimize the "residence time" of the compound on the silica.
| Parameter | Standard Protocol (AVOID) | Optimized Protocol (USE) |
| Stationary Phase | Standard Silica (60 Å) | Neutralized Silica (See below) |
| Flow Rate | Slow (Gravity/Low pressure) | High Flow (Flash Chromatography) |
| Loading Solvent | DCM (Slow evaporation) | Minimum Toluene/Hexane (Non-polar) |
| Eluent Modifier | None | 0.5% Triethylamine (Et3N) Crucial Balance |
Step-by-Step Optimization:
-
Pre-treat Silica: Slurry your silica in the starting eluent containing 1% Et3N . This neutralizes acidic sites.
-
Flush: Flush the column with 2-3 column volumes of eluent containing only 0.1% to 0.5% Et3N .
-
Why? You want the silica neutral, but you do not want free base floating in the mobile phase, which would deprotonate the
-proton.
-
-
Run Fast: Use a gradient of Hexane:Ethyl Acetate (9:1 to 4:1) .
-
The chloro-ester is lipophilic. It should elute relatively early.
-
Stop collecting as soon as the main peak tails. The tail often contains the dehydro-impurity or hydrolyzed byproducts.
-
Module 3: Crystallization (The Superior Method)
User Question: "The column is too risky. Can I crystallize this?"
Diagnosis: Yes. Crystallization is preferred because it avoids the catalytic surface of silica. However, N-Boc-3-chloro-Ala-OMe has a low melting point (often reported around 32-35°C for the L-isomer, or strictly an oil for the racemate depending on purity).
Protocol: Cold Solvent Trituration
If your product is an oil, you are likely observing "melted" crystals due to trace solvent impurities.
-
Solvent Choice:
-
Solvent A (Good Solubility): Toluene or Diethyl Ether.
-
Solvent B (Poor Solubility): Pentane or Hexane.
-
-
The "Oiling Out" Fix:
-
Dissolve the crude oil in a minimum amount of warm Toluene (35°C - do not overheat).
-
Add Hexane dropwise until slight turbidity appears.
-
Seed it: If you have a seed crystal, add it now. If not, scratch the glass side of the flask with a glass rod.
-
Deep Freeze: Place the flask immediately into a -20°C freezer. Do not cool slowly at room temperature; the oil will just settle.
-
-
Filtration:
-
Filter rapidly on a chilled Buchner funnel. If the funnel is warm, the crystals will melt back into an oil during filtration.
-
Module 4: FAQs & Quick Diagnostics
Q: My product is turning yellow upon storage. Why? A: The yellow color is the conjugated double bond of the elimination product (Dehydroalanine derivative).
-
Fix: Store at -20°C under Argon. Trace HCl (from slow decomposition) accelerates the yellowing. Store with a small packet of anhydrous
in the secondary container (not touching the product) to absorb acid vapors.
Q: Can I use DCM (Dichloromethane) for the column? A: Avoid if possible. DCM is slightly acidic over time (forms HCl). If you must use DCM, pass it through basic alumina first.
Q: The NMR shows a double doublet at ~5.8 and ~6.2 ppm. What is this?
A: This is the diagnostic signal for the vinyl protons of the Dehydroalanine side product (
Q: Is the DL-racemate more stable than the L-isomer? A: Chemically, no. The elimination mechanism is identical. However, the DL-racemate might be harder to crystallize (lower lattice energy), making the "Oil" problem more persistent.
References
-
Synthesis of
-Chloroalanine Derivatives:-
Organic Syntheses, Coll.[3] Vol. 7, p. 132 (1990); Vol. 63, p. 140 (1985). (Describes the standard chlorination of serine derivatives and the handling of the resulting chloro-amines).
-
-
Elimination Mechanism & Dehydroalanine Formation
-
Silica Gel Compatibility
- Detailed studies on N-Boc cleavage and stability on silica gel surfaces.
Sources
Validation & Comparative
A Comparative Guide to N-Boc- and Fmoc-Protected 3-Chloro-DL-Alanine Methyl Esters in Peptide and Medicinal Chemistry
In the landscape of non-canonical amino acids, 3-chloroalanine stands out as a versatile building block for the synthesis of modified peptides and complex molecular architectures. Its utility stems from the reactive C-Cl bond, which can serve as a handle for further chemical transformations or act as a precursor to dehydroalanine, a key component in various biologically active natural products. The strategic incorporation of 3-chloroalanine into a peptide sequence, however, is critically dependent on the choice of Nα-protecting group. This guide provides an in-depth, objective comparison of two of the most prevalent protected forms: N-Boc-3-chloro-DL-alanine methyl ester and Fmoc-3-chloro-DL-alanine methyl ester. We will delve into their chemical properties, synthesis, stability, and performance in peptide synthesis, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their specific applications.
Strategic Importance of 3-Chloroalanine
3-Chloroalanine is an unnatural amino acid that serves as a valuable intermediate in synthetic chemistry. The chlorine atom can be displaced by various nucleophiles to introduce a wide range of functionalities, or it can be eliminated to form a dehydroalanine residue.[1][2] This latter transformation is of particular interest as dehydroalanine is a component of several peptide antibiotics and can act as a Michael acceptor for post-translational modifications.[3][4] The choice between a Boc or Fmoc protecting group dictates the overall synthetic strategy, influencing compatibility with other protecting groups and the conditions required for peptide elongation.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of N-Boc-3-chloro-L-alanine methyl ester and Fmoc-3-chloro-L-alanine is presented in Table 1. Note that properties for the DL-racemic mixture may vary slightly.
| Property | N-Boc-3-chloro-L-alanine methyl ester | Fmoc-3-chloro-L-alanine |
| CAS Number | 651035-84-6[5] | 212651-52-0[6] |
| Molecular Formula | C9H16ClNO4[5] | C18H16ClNO4 |
| Molecular Weight | 237.68 g/mol [5] | 359.78 g/mol |
| Appearance | Data not readily available | White solid[6] |
| Purity | Research grade available | ≥ 98% (HPLC)[6] |
| Solubility | Soluble in common organic solvents | Soluble in DMF, DMSO, NMP |
Synthesis of N-Protected 3-Chloro-DL-Alanine Methyl Esters
The synthesis of both target compounds begins with the preparation of 3-chloro-DL-alanine methyl ester hydrochloride. A common route involves the chlorination of DL-serine methyl ester.
Synthesis of 3-Chloro-DL-Alanine Methyl Ester Hydrochloride
A well-established method for the synthesis of 3-chloro-alanine derivatives is the reaction of serine with a chlorinating agent like thionyl chloride (SOCl₂). This reaction proceeds via the formation of a sulfite ester, which is then displaced by a chloride ion.
Experimental Protocol: Synthesis of 3-Chloro-DL-Alanine Methyl Ester Hydrochloride
-
Esterification of DL-Serine: To a suspension of DL-serine in methanol at 0 °C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir until the serine is fully dissolved and the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain DL-serine methyl ester hydrochloride.
-
Chlorination: To a solution of DL-serine methyl ester hydrochloride in a suitable solvent (e.g., chloroform), add phosphorus pentachloride (PCl₅) portion-wise at 0 °C.[1] Stir the reaction at room temperature until completion.
-
Work-up: Carefully quench the reaction with water and separate the aqueous layer. Lyophilize the aqueous layer to obtain 3-chloro-DL-alanine methyl ester hydrochloride.
N-Boc Protection
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[7]
dot
Caption: Workflow for N-Boc protection.
Experimental Protocol: N-Boc Protection
-
Dissolve 3-chloro-DL-alanine methyl ester hydrochloride in a mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction at room temperature overnight.[8]
-
Remove the THF under reduced pressure, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product.
N-Fmoc Protection
The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[9]
dot
Caption: Deprotection schemes for Boc and Fmoc.
This compound:
-
Stability: The C-Cl bond is generally stable to the acidic conditions (TFA) used for Boc deprotection. Alkyl chlorides are not typically cleaved by TFA.
-
Advantages: The Boc strategy can be advantageous for synthesizing long or difficult sequences that are prone to aggregation, as the acidic deprotection step protonates the N-terminus, which can help disrupt interchain hydrogen bonding. [10]* Disadvantages: Requires the use of strong, corrosive acids like TFA for deprotection and hydrofluoric acid (HF) for final cleavage from the resin, which necessitates specialized equipment.
Fmoc-3-chloro-DL-alanine methyl ester:
-
Stability and Side Reactions: The primary concern with using Fmoc-3-chloro-alanine is the potential for β-elimination of HCl under the basic conditions of Fmoc deprotection (piperidine in DMF). [11]This elimination reaction forms a dehydroalanine residue.
-
Mechanism: The base (piperidine) can abstract the α-proton, and the resulting carbanion can then eliminate the chloride ion to form the α,β-unsaturated dehydroalanine.
-
Consequences: While the formation of dehydroalanine can be a desired outcome for certain applications, it is a significant side reaction if the intention is to incorporate the 3-chloroalanine residue intact. This side reaction can lead to a mixture of products and complicate purification.
-
-
Advantages: The Fmoc strategy utilizes milder, non-acidic conditions for Nα-deprotection, which is compatible with a wider range of acid-sensitive functionalities and linkers. [12]The final cleavage from the resin is also performed with TFA, avoiding the need for HF. [13]* Disadvantages: The formation of dehydroalanine during piperidine treatment is a major drawback. Additionally, the dibenzofulvene byproduct of Fmoc deprotection can form adducts with the newly liberated amine if not properly scavenged.
Coupling Reactions
Both N-Boc- and Fmoc-protected 3-chloro-DL-alanine methyl esters can be activated and coupled using standard peptide coupling reagents.
Experimental Protocol: General SPPS Coupling Cycle
-
Resin Preparation: Swell the resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) in a suitable solvent like DMF.
-
Deprotection:
-
For Fmoc: Treat the resin with 20% piperidine in DMF.
-
For Boc: Treat the resin with TFA in DCM, followed by neutralization with a non-nucleophilic base like diisopropylethylamine (DIEA).
-
-
Washing: Thoroughly wash the resin with DMF to remove deprotection reagents and byproducts.
-
Coupling:
-
In a separate vessel, pre-activate the N-protected 3-chloro-DL-alanine (or its non-esterified acid form for SPPS) (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIEA) in DMF. [14] * Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Causality Behind Experimental Choices and Self-Validation
-
Choice of Protecting Group: The decision to use N-Boc- versus Fmoc-3-chloroalanine is primarily driven by the desired fate of the chloro-substituent. If the goal is to incorporate the 3-chloroalanine residue intact, the Boc strategy is generally preferred due to the instability of the C-Cl bond to the basic conditions of Fmoc deprotection. Conversely, if the synthesis of a dehydroalanine-containing peptide is the objective, the Fmoc strategy provides a convenient in-situ method for its formation.
-
Self-Validating Protocols: The success of each coupling and deprotection step in SPPS can be monitored in real-time. The Kaiser test (or other ninhydrin-based tests) can be used to detect the presence of free primary amines after deprotection and their absence after coupling. [15]This provides a self-validating system to ensure the complete reaction at each step before proceeding to the next, thereby minimizing the formation of deletion sequences.
Conclusion and Recommendations
Both this compound and Fmoc-3-chloro-DL-alanine methyl ester are valuable reagents for the introduction of this non-canonical amino acid. However, their applications are dictated by their distinct chemical properties.
This compound is the reagent of choice when the goal is to incorporate an intact 3-chloroalanine residue into a peptide. The Boc protecting group is stable under the conditions required for coupling, and the C-Cl bond is stable to the acidic deprotection conditions.
Fmoc-3-chloro-DL-alanine methyl ester should be used with caution if the intact 3-chloroalanine residue is desired, due to the high propensity for β-elimination to dehydroalanine during piperidine treatment. However, this reactivity can be exploited for the convenient synthesis of dehydroalanine-containing peptides.
Researchers must carefully consider the desired final product and the chemical compatibility of their chosen synthetic route when selecting between these two important building blocks.
References
-
Srinivasan, A., Stephenson, R. W., & Olsen, R. K. (1979). Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives. The Journal of Organic Chemistry, 44(25), 4643–4646. [Link]
-
Wikipedia. (n.d.). Dehydroalanine. In Wikipedia. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of dehydroalanine peptides from .beta.-chloroalanine peptide derivatives. Retrieved from [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2000, January 1). Investigation of the Synthesis of Some Dehydroalanine Derivatives. Retrieved from [Link]
-
PubMed. (1990, July-August). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
RSC Publishing. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]
-
PMC. (n.d.). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Retrieved from [Link]
-
Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]
-
Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. Retrieved from [Link]
-
Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
-
MDPI. (2021, December 6). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link]
-
PubMed. (1992, September-October). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc-AA-(R)-α-Tfm-Ala-OH dipeptides. Retrieved from [Link]
-
Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.uci.edu [chem.uci.edu]
- 14. bachem.com [bachem.com]
- 15. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds [mdpi.com]
A Comparative Guide to Synthetic Alternatives for N-Boc-3-chloro-DL-alanine Methyl Ester
In the landscape of non-canonical amino acid synthesis, N-Boc-3-chloro-DL-alanine methyl ester has long served as a staple building block. Its utility lies in the strategic placement of a chlorine atom, a versatile leaving group for nucleophilic substitutions, enabling the introduction of diverse functionalities into peptides and other small molecules. However, the demands of modern drug discovery and process chemistry—namely for improved enantioselectivity, milder reaction conditions, and greater functional group tolerance—have spurred the development of several compelling alternatives.
This guide provides an in-depth comparison of established and emerging synthetic routes to 3-chloroalanine derivatives, moving beyond a simple catalog of reagents to a critical evaluation of their performance, supported by experimental data and mechanistic insights.
The Benchmark: Synthesis of this compound
The traditional and most common synthesis of the title compound proceeds from the readily available N-Boc-DL-serine methyl ester. This two-step process, while reliable, presents certain limitations that have driven the search for alternatives.
Standard Protocol: Chlorination of N-Boc-DL-serine Methyl Ester
The conversion of the hydroxyl group of serine into a chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a base, such as pyridine.
Experimental Protocol:
-
N-Boc-DL-serine methyl ester is dissolved in an anhydrous solvent (e.g., dichloromethane).
-
The solution is cooled to 0 °C.
-
Pyridine is added, followed by the dropwise addition of thionyl chloride.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification is typically performed by column chromatography.
Comparative Analysis of Synthetic Alternatives
The primary drivers for seeking alternatives to the standard synthesis of this compound are the desire for stereochemical control, improved yields, and milder reaction conditions that are more compatible with sensitive functional groups.
Enantioselective Synthesis of N-Fmoc-3-chloro-L-alanine
For applications in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the use of Fmoc-protected amino acids is standard. Furthermore, enantiopurity is often a strict requirement for biologically active molecules. The synthesis of N-Fmoc-3-chloro-L-alanine from N-Fmoc-L-serine offers a significant advantage in this regard.
Key Advantages:
-
Stereochemical Purity: Starts from enantiomerically pure L-serine, yielding the corresponding L-chloroalanine derivative.
-
Compatibility with SPPS: The Fmoc protecting group is ideal for standard solid-phase peptide synthesis protocols.
Experimental Data Comparison:
| Feature | This compound | N-Fmoc-3-chloro-L-alanine |
| Starting Material | N-Boc-DL-serine methyl ester | N-Fmoc-L-serine |
| Stereochemistry | Racemic (DL) | Enantiopure (L) |
| Typical Yield | 60-70% | 70-80% |
| Protecting Group | Boc (acid-labile) | Fmoc (base-labile) |
| Primary Application | General organic synthesis | Solid-phase peptide synthesis |
Alternative Chlorinating Reagents
The use of thionyl chloride can sometimes lead to side reactions and the formation of harsh byproducts (HCl and SO₂). Milder and more selective chlorinating agents have been explored.
-
Appel Reaction (PPh₃/CCl₄): The use of triphenylphosphine and carbon tetrachloride provides a milder alternative for the chlorination of N-protected serine derivatives. This method often results in higher yields and cleaner reactions.
-
Cyanuric Chloride: This reagent, in combination with a base, can also effectively convert the hydroxyl group of serine to a chloride under relatively mild conditions.
Experimental Protocol: Appel Reaction for N-Boc-3-chloro-L-alanine Methyl Ester
-
N-Boc-L-serine methyl ester and triphenylphosphine are dissolved in an anhydrous solvent (e.g., acetonitrile).
-
Carbon tetrachloride is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to separate the product from triphenylphosphine oxide.
De Novo Synthesis from Other Precursors
An entirely different approach involves the synthesis of the 3-chloroalanine backbone from non-serine precursors. One notable method is the asymmetric synthesis from glycine derivatives.
Asymmetric Phase-Transfer Catalysis:
This advanced method allows for the enantioselective synthesis of 3-chloroalanine derivatives from a glycine Schiff base and a chlorinating agent, using a chiral phase-transfer catalyst.
Key Advantages:
-
High Enantioselectivity: Can be tuned to produce either the L- or D-enantiomer with high enantiomeric excess.
-
Atom Economy: Builds the molecule from simpler precursors.
Disadvantages:
-
Complexity: Requires specialized catalysts and more complex reaction setups.
-
Cost: Chiral catalysts can be expensive.
Visualizing the Synthetic Pathways
Caption: Comparison of synthetic routes to 3-chloroalanine derivatives.
Conclusion and Recommendations
The choice of synthetic route to a 3-chloroalanine derivative is highly dependent on the specific application.
-
For general-purpose synthesis where stereochemistry is not critical, the traditional synthesis of This compound from its serine precursor remains a cost-effective option.
-
For solid-phase peptide synthesis and the development of stereochemically pure pharmaceuticals, the enantioselective synthesis of N-Fmoc-3-chloro-L-alanine is the superior choice.
-
When working with sensitive substrates where the harshness of thionyl chloride is a concern, milder chlorinating agents such as those used in the Appel reaction should be considered.
-
For cutting-edge research and the development of novel asymmetric methodologies, de novo syntheses using techniques like phase-transfer catalysis offer exciting possibilities, albeit with increased complexity and cost.
Ultimately, the modern synthetic chemist has a range of tools at their disposal for the preparation of 3-chloroalanine building blocks. A thorough understanding of the advantages and limitations of each method is crucial for making an informed decision that aligns with the specific goals of the research or development program.
References
A Technical Guide to the Synthesis and Reactivity of N-Boc-3-chloro-DL-alanine and N-Boc-3-bromo-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the development of novel therapeutics, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, β-halogenated alanines serve as versatile synthons, enabling the introduction of a diverse array of functionalities through nucleophilic substitution. This guide provides an in-depth comparison of two key building blocks: N-Boc-3-chloro-DL-alanine and N-Boc-3-bromo-DL-alanine. We will explore their synthesis, comparative reactivity, and practical applications, supported by established chemical principles and illustrative experimental data.
Introduction: The Strategic Value of N-Boc-3-halo-DL-alanines
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern organic chemistry, prized for its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[1][2] This combination of stability and lability makes N-Boc protected amino acids, including the 3-halo-DL-alanine derivatives, ideal for multi-step syntheses. The primary utility of N-Boc-3-chloro-DL-alanine and N-Boc-3-bromo-DL-alanine lies in their capacity to undergo nucleophilic substitution at the β-carbon. This allows for the introduction of various functional groups, such as azides for "click chemistry," thiols for disulfide bond mimetics, and a range of other moieties to modulate the biological activity and pharmacokinetic properties of peptides and small molecules.[3][4]
The choice between the chloro and bromo derivatives is a critical decision in synthetic design, impacting reaction rates, yields, and potentially the overall cost-effectiveness of a synthetic route. This guide aims to provide the necessary data and mechanistic insights to make an informed choice between these two valuable reagents.
Synthesis of N-Boc-3-halo-DL-alanines
The most common and economically viable starting material for the synthesis of both N-Boc-3-chloro-DL-alanine and N-Boc-3-bromo-DL-alanine is DL-serine. The general strategy involves the protection of the amino group with a Boc moiety, followed by the conversion of the hydroxyl group into a halide.
Synthesis of the Common Precursor: N-Boc-DL-serine
The synthesis of N-Boc-DL-serine is a straightforward and high-yielding reaction. The amino group of DL-serine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1]
Synthesis of N-Boc-3-chloro-DL-alanine
A common method for the chlorination of the hydroxyl group of serine involves the use of a chlorinating agent such as thionyl chloride or N-chlorosuccinimide (NCS) in the presence of a catalyst. A patented method describes the direct conversion of serine to 3-chloro-alanine using NCS and a thiourea catalyst, which can be adapted for N-Boc-DL-serine.[5]
Synthesis of N-Boc-3-bromo-DL-alanine
The synthesis of N-Boc-3-bromo-DL-alanine from N-Boc-DL-serine typically proceeds via a two-step process involving the activation of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by displacement with a bromide salt.
Comparative Reactivity in Nucleophilic Substitution
The primary difference in the utility of N-Boc-3-chloro-DL-alanine and N-Boc-3-bromo-DL-alanine lies in their reactivity towards nucleophiles. This is governed by the nature of the carbon-halogen bond.
Mechanistic Considerations: The SN2 Pathway
Nucleophilic substitution at the β-carbon of these alanine derivatives proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.
The Role of the Leaving Group
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base, meaning it is stable on its own. In the context of halogens, the leaving group ability increases down the group in the periodic table. This is due to the increasing size of the halide ion, which allows the negative charge to be dispersed over a larger volume, thus increasing its stability.
The bond strength of the carbon-halogen bond also plays a crucial role. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.[6] Consequently, the bromide ion is a better leaving group than the chloride ion.
Reactivity Order: R-I > R-Br > R-Cl > R-F
Therefore, N-Boc-3-bromo-DL-alanine is expected to be more reactive than N-Boc-3-chloro-DL-alanine in nucleophilic substitution reactions. This translates to faster reaction times and/or the ability to use milder reaction conditions.
Quantitative Comparison and Performance Data
| Feature | N-Boc-3-chloro-DL-alanine | N-Boc-3-bromo-DL-alanine | Justification & References |
| Molecular Weight | 223.65 g/mol | 268.10 g/mol | Calculated |
| Reactivity | Moderate | High | Bromide is a better leaving group than chloride.[6] |
| Typical Reaction Times | Longer | Shorter | A consequence of higher reactivity. |
| Reaction Conditions | May require higher temperatures or stronger nucleophiles. | Milder conditions are often sufficient. | Reflects the lower activation energy for C-Br bond cleavage. |
| Cost | Generally lower | Generally higher | Based on supplier pricing for analogous compounds. |
| Stability | Generally stable | Generally stable, but may be more susceptible to degradation due to the weaker C-Br bond. | General chemical principles. |
Experimental Protocols
The following are illustrative, detailed protocols for the synthesis of the target compounds and a subsequent nucleophilic substitution. These are based on established procedures and should be adapted and optimized for specific laboratory conditions.
Illustrative Synthesis of N-Boc-3-chloro-DL-alanine
This protocol is adapted from the principles of chlorination of serine derivatives.[5]
Materials:
-
N-Boc-DL-serine
-
N-Chlorosuccinimide (NCS)
-
Thiourea (catalyst)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-DL-serine (1.0 eq) in anhydrous acetonitrile, add thiourea (0.1 eq).
-
Cool the mixture to 0 °C and add NCS (1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Synthesis of N-Boc-3-bromo-DL-alanine
This protocol is based on the two-step activation and displacement method.
Materials:
-
N-Boc-DL-serine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Lithium bromide (LiBr)
-
Acetone (anhydrous)
-
Dichloromethane
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-DL-serine (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add TsCl (1.1 eq) portion-wise and stir at 0 °C for 1 hour, then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3x).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude tosylate.
-
Dissolve the crude tosylate in anhydrous acetone and add LiBr (3.0 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Nucleophilic Substitution: Synthesis of N-Boc-3-azido-DL-alanine
This protocol demonstrates a typical application of the halo-alanine derivatives.
Materials:
-
N-Boc-3-halo-DL-alanine (chloro or bromo)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-halo-DL-alanine (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature (for the bromo derivative) or at 50-60 °C (for the chloro derivative).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: Potential Side Reactions and Mitigation
When working with N-Boc-3-halo-DL-alanines, several side reactions can occur. Awareness of these pathways is crucial for optimizing reaction conditions and ensuring the purity of the final product.
-
Elimination: Under basic conditions, elimination to form N-Boc-dehydroalanine can compete with substitution. Using non-basic nucleophiles or carefully controlling the stoichiometry of basic reagents can minimize this side reaction.
-
Racemization: While the stereocenter is not directly involved in the substitution at the β-carbon, harsh basic or acidic conditions can lead to racemization. Maintaining neutral or mildly acidic/basic conditions is advisable.
-
Over-alkylation: If the nucleophile is an amine, over-alkylation to form a tertiary amine can occur. Using a large excess of the amine nucleophile can favor the desired mono-alkylation product.
Conclusion and Recommendations
Both N-Boc-3-chloro-DL-alanine and N-Boc-3-bromo-DL-alanine are valuable building blocks for the synthesis of modified amino acids and peptides. The choice between them is a trade-off between reactivity and cost.
-
N-Boc-3-bromo-DL-alanine is the preferred reagent when higher reactivity is desired. It allows for faster reactions and the use of milder conditions, which can be advantageous when working with sensitive substrates.
-
N-Boc-3-chloro-DL-alanine is a more cost-effective alternative. While it may require more forcing conditions (higher temperatures, longer reaction times), it can be a suitable choice for large-scale syntheses where cost is a primary consideration.
Ultimately, the optimal choice will depend on the specific synthetic challenge, including the nature of the nucleophile, the scale of the reaction, and the overall cost and time constraints of the project.
References
- Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (n.d.).
- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. BenchChem.
- Middle East Technical University. (n.d.).
- Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)
- RSC Publishing. (n.d.).
- Stability/Reactivity/Selectivity Principles Why: Chlorine is more reactive the bromine because chlorine radical is less stable. (n.d.).
- Panda, G., & Rao, N. V. (2004).
- Amanote Research. (n.d.). Kinetic Studies of Bimolecular Nucleophilic.
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
- Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
- Sigma-Aldrich. (n.d.). N-Boc-3-bromo-L-alanine Methyl Ester | 175844-11-8.
- Filo. (2025, August 3).
- NPTEL. (n.d.).
- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.
- YouTube. (2018, March 1).
- MedchemExpress.com. (n.d.).
- CymitQuimica. (n.d.). CAS 114873-03-9: (S)-N-BOC-3-Chlorophenylalanine.
- Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). PMC.
- ResearchGate. (2025, August 9). (PDF) Nucleophilic Substitution Reactions of N-Methyl ?-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide.
- Indian Academy of Sciences. (n.d.).
- chemrevise. (n.d.). 3.3 Halogenoalkanes.
- Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioform
- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
- PubMed. (2014, June 15). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load.
- MDPI. (2023, December 5). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (2020, July 10).
- Chem-Impex. (n.d.). Boc-3-chloro-L-phenylalanine.
- PubMed. (n.d.). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents.
- Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry).
- Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 6. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
Mass Spectrometry Analysis of N-Boc-3-chloro-DL-alanine Methyl Ester: A Comparative Analytical Guide
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) methodologies for the characterization of N-Boc-3-chloro-DL-alanine methyl ester . As a key intermediate in the synthesis of non-natural amino acids and peptidomimetics, its analysis presents specific challenges: the thermal instability of the tert-butoxycarbonyl (Boc) group and the isotopic signature of the chlorine atom.
The Verdict: LC-ESI-MS (Liquid Chromatography-Electrospray Ionization) is the superior method for intact molecular analysis, preserving the labile Boc protection. GC-EI-MS (Gas Chromatography-Electron Impact) is generally contraindicated for the intact molecule due to thermal degradation in the injector port, though it may be used to assess the deprotected core if specific derivatization protocols are followed.
Molecular Profile & Analytical Challenges
Before selecting an analytical workflow, the physicochemical properties of the analyte must be understood to predict ionization behavior.
| Property | Specification | Analytical Implication |
| Formula | C | Requires high-resolution MS for elemental confirmation. |
| Mol. Weight | 237.68 g/mol | Low mass range; requires solvent diversion to avoid background noise. |
| Isotopes | Critical: Spectra must show a 3:1 intensity ratio for M and M+2 peaks. | |
| Lability | N-Boc (Acid/Thermal sensitive) | Risk: High temperatures (>150°C) or low pH (<2) cause isobutene loss ( |
| Polarity | Moderate (Methyl ester + Carbamate) | Compatible with Reverse Phase (C18) LC and ESI+. |
Comparative Analysis of Methodologies
Method A: LC-ESI-MS (The Gold Standard)
Recommended for: Purity assessment, intact mass confirmation, and stability studies.
Mechanism: ESI is a "soft" ionization technique. It transfers the analyte from liquid to gas phase with minimal internal energy transfer, preventing premature fragmentation of the labile Boc group.
Experimental Protocol:
-
Solvent: Acetonitrile/Water (50:50) with 0.1% Formic Acid. Note: Avoid high concentrations of TFA, which suppresses ionization in positive mode.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm particle size.
-
Ionization Source: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV (Standard).
-
Cone Voltage: Low (15-30V). High cone voltage will induce in-source fragmentation (loss of Boc).
Spectral Signature (Key Diagnostic Peaks):
-
[M+Na]
(m/z 260/262): The sodium adduct is often the base peak (100% intensity) due to the high affinity of the carbonyl oxygens for Na . -
[M+H]
(m/z 238/240): The protonated molecular ion. -
[M+H - 56]
(m/z 182): Characteristic loss of the tert-butyl group (isobutene) from the Boc moiety. -
[M+H - 100]
(m/z 138): Complete loss of the Boc group (isobutene + CO ), leaving the protonated amine.
Method B: GC-EI-MS (The High-Risk Alternative)
Recommended for: Analysis of degradation products or if LC-MS is unavailable (requires caution).
Mechanism: Electron Impact (EI) uses 70 eV electrons to bombard the molecule. This is a "hard" ionization technique. Furthermore, the GC inlet operates at high temperatures (250°C+).
The Failure Mode:
Injecting this compound into a standard GC inlet results in thermal elimination . The Boc group undergoes a retro-Ene reaction, releasing isobutene and CO
Spectral Signature:
-
Absence of Molecular Ion: You will likely not see m/z 237.
-
Base Peak: Often m/z 57 (t-butyl cation).
-
Dominant Species: The spectrum will resemble that of the deprotected amino acid or its thermal degradation products.
Fragmentation Pathways & Visualization
Understanding the fragmentation logic is essential for validating the identity of the compound. The diagram below illustrates the specific ESI-CID (Collision Induced Dissociation) pathway.
Figure 1: ESI-MS Fragmentation Pathway of this compound.
Analytical Decision Workflow
Use this logic tree to determine the correct instrument setup for your specific data requirements.
Figure 2: Analytical decision tree for N-Boc protected amino acid esters.
Summary Data Table
| Feature | LC-ESI-MS (Recommended) | GC-EI-MS (Not Recommended) |
| Ionization Energy | Soft (Preserves Molecular Ion) | Hard (70 eV - Fragments immediately) |
| Sample Introduction | Liquid (Ambient Temp) | Heated Injector (250°C+) |
| Dominant Ion (35Cl) | m/z 260 [M+Na] | m/z 57 (t-butyl) or 138 (amine) |
| Isotope Pattern | Clear 3:1 (M : M+2) | Preserved in fragments, lost in parent |
| Suitability | High for intact mass check | Low (unless derivatized further) |
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amino Acid Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Carbonyl Compounds and Amines. Available at: [Link]
-
PubChem. (2024). Compound Summary: Boc-L-alanine methyl ester (Analogous Structure Data). National Library of Medicine. Available at: [Link]
A Researcher's Guide: Comparing Solution-Phase vs. Solid-Phase Synthesis for Chloro-Alanine Peptides
Introduction: The Strategic Importance of Chloro-Alanine Peptides
In the landscape of drug development and biochemical research, peptides containing non-canonical amino acids are invaluable tools. Among these, chloro-alanine peptides stand out as versatile intermediates and key pharmacophores. The electrophilic nature of the β-chloro group makes them susceptible to nucleophilic substitution, rendering them excellent precursors for creating a diverse array of modified peptides. However, this same reactivity presents a significant challenge during synthesis. The stability of the carbon-chlorine bond is a critical parameter that dictates the choice of synthetic strategy.
This guide provides an in-depth comparison of the two primary methodologies for synthesizing these valuable molecules: the classical Solution-Phase Peptide Synthesis (LPPS or SPS) and the more modern Solid-Phase Peptide Synthesis (SPPS). We will delve into the core principles of each technique, present their respective workflows, and offer a data-driven comparison to guide researchers in selecting the optimal path for their specific objectives.
The Two Pillars of Peptide Synthesis: A Conceptual Overview
At its core, peptide synthesis involves the sequential formation of amide (peptide) bonds between amino acids. To ensure the correct sequence, the reactive amino and carboxyl groups not involved in the immediate bond formation must be temporarily blocked using protecting groups.[1] The fundamental difference between solution-phase and solid-phase synthesis lies in the physical state of the growing peptide chain.
-
Solution-Phase Peptide Synthesis (LPPS): As the traditional method, all reactions—coupling, deprotection, and purification—occur in a homogeneous solution.[2][3] The growing peptide is isolated and purified after each step before the next amino acid is added.
-
Solid-Phase Peptide Synthesis (SPPS): Pioneered by R. Bruce Merrifield, this approach anchors the C-terminal amino acid to an insoluble polymer resin.[4][5] The peptide chain is assembled on this solid support, and excess reagents or byproducts are simply washed away by filtration, dramatically simplifying the purification process.[6]
Deep Dive: Solution-Phase Peptide Synthesis (LPPS)
LPPS is a method defined by precision and control. By isolating and characterizing the intermediate peptide at each stage, chemists can ensure the quality of the product before proceeding, which is particularly advantageous when dealing with sensitive moieties like chloro-alanine.[4]
LPPS Workflow and Causality
The process is sequential and requires rigorous purification at each step, typically via crystallization or chromatography. This stepwise purification is labor-intensive but provides an unparalleled level of quality control.[7][8]
Caption: General workflow for Solution-Phase Peptide Synthesis (LPPS).
Advantages & Limitations for Chloro-Alanine Peptides
-
Expertise-Driven Control: LPPS allows for the fine-tuning of reaction conditions at every step. For a labile chloro-alanine residue, this means using milder coupling reagents or specific pH conditions to prevent side reactions, such as substitution or elimination of the chloride.
-
Scalability: For the large-scale production of short peptides (di- or tripeptides), LPPS is often more cost-effective and scalable than SPPS.[2]
-
Purity Assurance: The ability to purify and characterize intermediates ensures that any degradation of the chloro-alanine moiety is detected early.[4]
-
Trustworthiness of Protocol: The major drawback is the labor-intensive and time-consuming nature of the intermediate purification steps.[7] This complexity makes it less suitable for synthesizing long peptides.[2]
Deep Dive: Solid-Phase Peptide Synthesis (SPPS)
SPPS revolutionized peptide chemistry by simplifying the most tedious aspect of LPPS: purification. By immobilizing the peptide, the process becomes a series of simple additions and washes, making it highly amenable to automation.[5][9]
SPPS Workflow and Causality
The SPPS cycle involves anchoring the first amino acid to a resin, followed by repetitive cycles of N-terminus deprotection, washing, coupling the next amino acid, and another washing step.[6] The choice between the two main strategies, Boc (acid-labile) and Fmoc (base-labile), is critical.[10] For chloro-alanine, the milder conditions of the Fmoc strategy are generally preferred to avoid repeated acidolysis which could compromise the C-Cl bond.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. peptide.com [peptide.com]
- 7. gencefebio.com [gencefebio.com]
- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
Preserving the Halogen: A Comparative Guide to Coupling Reagents for N-Boc-3-chloro-alanine Derivatives
Topic: Efficacy of different coupling reagents with N-Boc-3-chloro-DL-alanine methyl ester Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Substrate Profile
Working with This compound (and its deprotected derivatives) presents a distinct challenge in peptide synthesis: the "beta-elimination trap." Unlike standard amino acids, the 3-chloro group renders the
This guide evaluates coupling reagents not just on yield, but on their ability to preserve the alkyl chloride moiety . The "efficacy" of a reagent here is defined by the ratio of Desired Peptide vs. Dehydroalanine (Dha) byproduct.
The Substrate: this compound
-
Role: Typically serves as a C-terminal building block (after Boc removal) or a protected intermediate.
-
Primary Failure Mode:
-Elimination of HCl to form Dehydroalanine (Dha). -
Trigger: Basic conditions (pH > 8) or excess tertiary amines (DIEA, TEA).
-
Secondary Failure Mode: Racemization (DL-mixture implies this is already racemic, but epimerization remains a risk if coupling to chiral partners).
Critical Mechanism: The Elimination Trap
Before selecting a reagent, one must understand why standard protocols fail. The 3-chloro group is a good leaving group. When a base (used to activate uronium reagents or neutralize salts) abstracts the
Figure 1: The competition between peptide bond formation and
Comparative Analysis of Coupling Reagents
The following analysis assumes the standard workflow: N-terminal extension . The Boc group is removed from the substrate, and an incoming amino acid is coupled to the resulting amine salt (H-3-Cl-Ala-OMe·HCl).
Class A: Phosphonium & Uronium Salts (HATU, HBTU, PyBOP)
-
Mechanism: Requires a tertiary base (DIEA/NMM) to deprotonate the carboxylic acid and activate the reagent.
-
Efficacy: Low to Moderate (High Risk).
-
Analysis: While HATU is the "gold standard" for difficult couplings, it requires 2-3 equivalents of base. This high local concentration of base frequently triggers the elimination of HCl from the 3-chloro-alanine unit, especially if the coupling is slow.
-
Recommendation: Avoid unless using "Low-Base" protocols (e.g., Collidine) or if the coupling is extremely fast (<5 min).
Class B: Carbodiimides (DIC, EDC, DCC)[1][2]
-
Mechanism: Activates carboxyl group to O-acylisourea. Can function in acidic to neutral pH.
-
Efficacy: High (Preferred).
-
Analysis: Carbodiimides do not require base to function. When coupling to the H-3-Cl-Ala-OMe·HCl salt, you only need enough base to neutralize the salt (1.0 eq), not to drive the reagent. This allows for strict pH control (pH 6.5–7.0), significantly reducing elimination risk.
-
Recommendation: Use EDC/Oxyma or DIC/HOBt. These are the safest choices for preserving the halogen.
Class C: Mixed Anhydrides (IBCF)
-
Mechanism: Isobutyl chloroformate (IBCF) forms a mixed anhydride at -15°C.
-
Efficacy: High (Specialized).
-
Analysis: The low temperature (-15°C) kinetically suppresses the elimination reaction (which has a higher activation energy than aminolysis).
-
Recommendation: Excellent for solution-phase synthesis, but difficult to automate.
Summary Data Table
| Reagent System | Activation Speed | Base Requirement | Elimination Risk | Overall Efficacy |
| HATU / DIEA | Very Fast | High (2-3 eq) | High | Low (for this substrate) |
| HBTU / DIEA | Fast | High (2-3 eq) | High | Low |
| EDC / Oxyma | Moderate | None/Low (1 eq) | Low | Best for Purity |
| DIC / HOBt | Moderate | None/Low (1 eq) | Low | Good (Solid Phase) |
| IBCF / NMM | Fast (at -15°C) | Moderate (1 eq) | Very Low | Excellent (Solution only) |
Recommended Experimental Protocols
Protocol A: The "Safe" Method (Carbodiimide)
Best for minimizing dehydroalanine formation in solution phase.
-
Deprotection: Dissolve 1.0 mmol this compound in 4N HCl/Dioxane (5 mL). Stir 30 min. Evaporate to dryness to obtain H-3-Cl-Ala-OMe·HCl .
-
Activation: In a separate vial, dissolve the Incoming Amino Acid (1.1 eq) and Oxyma Pure (1.1 eq) in DMF. Cool to 0°C.
-
Coupling: Add EDC·HCl (1.1 eq) to the amino acid mixture. Stir 2 min to activate.
-
Addition: Dissolve the amine salt (from step 1) in minimal DMF. Add TMP (2,4,6-Trimethylpyridine) (1.0 eq exactly) to the salt solution to neutralize it, then immediately add this to the activated acid mixture.
-
Note: TMP is a weaker, sterically hindered base than DIEA, reducing elimination risk.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.
-
Workup: Dilute with EtOAc, wash with 5% KHSO4 (acidic wash removes unreacted amine/base), then NaHCO3.
Protocol B: The "High Speed" Method (HATU with Collidine)
Use only if steric hindrance demands a stronger reagent.
-
Setup: Dissolve Incoming Amino Acid (1.0 eq) and HATU (1.0 eq) in DMF.
-
Base Choice: Use 2,4,6-Collidine instead of DIEA. Collidine is less basic (pKa ~7.4 vs 10.5 for DIEA) but sufficient for HATU activation.
-
Procedure: Add Collidine (2.0 eq) to the mixture.
-
Addition: Immediately add the H-3-Cl-Ala-OMe·HCl salt.
-
Timing: Stop reaction after 30-45 minutes. Prolonged exposure leads to elimination.
Decision Workflow
Use this logic tree to select the correct reagent based on your specific synthesis constraints.
Figure 2: Reagent selection strategy based on phase and steric constraints.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society. Link
-
Albericio, F., & Boulanger, W. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
Sources
A Senior Application Scientist's Comparative Guide to N-Boc-3-chloro-DL-alanine methyl ester
Introduction: The Strategic Utility of a Halogenated Amino Acid Building Block
In the landscape of medicinal chemistry and peptide synthesis, the incorporation of non-canonical amino acids is a cornerstone of modern drug design. N-Boc-3-chloro-DL-alanine methyl ester is a key synthetic intermediate, valued not as a direct component of a final peptide, but as a versatile building block. The presence of a chlorine atom at the β-carbon (the "3-position") introduces a reactive handle on the alanine side chain. This allows for subsequent nucleophilic displacement reactions, enabling researchers to forge novel side-chain architectures, construct cyclic peptides, or introduce biophysical probes.
This guide provides a comprehensive overview of the characterization data for this compound, objectively compares it to common alternatives, and furnishes detailed experimental protocols for its application. The use of the DL-racemic mixture is often a pragmatic choice for initial discovery phases where cost-effectiveness is paramount, with the understanding that chiral separation may be required in later stages.
Physicochemical and Spectroscopic Characterization
Precise characterization is fundamental to ensuring the identity and purity of any synthetic building block. While specific batch data should always be referenced from a Certificate of Analysis, the expected properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₆ClNO₄ | [1] |
| Molecular Weight | 237.68 g/mol | [1] |
| CAS Number (L-isomer) | 651035-84-6 | [1] |
| Appearance | Expected to be a white to off-white solid/powder | [][3] |
| Melting Point (°C) | Data not available; expected to be in a similar range to related compounds like Boc-L-Ala-OMe (32-35 °C) | [3] |
Expected Spectroscopic Signatures
While a definitive spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic features based on well-established principles.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show a characteristic large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group. The methyl ester (O-CH₃) should appear as a singlet around 3.7 ppm. The α-proton (CH) and the two β-protons (CH₂Cl) will be in the 3.5-4.5 ppm region, with their coupling patterns and precise shifts influenced by the chiral center and the electron-withdrawing chlorine atom.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the ester carbonyl (~170-172 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the α-carbon (~50-55 ppm), the methyl ester carbon (~52 ppm), the β-carbon bearing the chlorine (~45-50 ppm), and the methyl carbons of the Boc group (~28 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect strong C=O stretching vibrations for the ester (~1740 cm⁻¹) and the carbamate of the Boc group (~1700 cm⁻¹). N-H stretching of the carbamate will appear as a broad band around 3300-3400 cm⁻¹.
-
MS (Mass Spectrometry): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be the primary ion observed. Given the presence of chlorine, a characteristic isotopic pattern will be visible for the molecular ion peak, with the [M+2] peak having an intensity approximately one-third that of the main [M] peak, confirming the presence of a single chlorine atom.
Comparative Analysis with Key Alternatives
The choice of a building block is dictated by the specific synthetic goal. This compound is one of several options, each with distinct advantages and disadvantages.
| Compound | Key Feature | Primary Application Advantage | Considerations |
| This compound | Chloro (Cl) leaving group | Cost-effective reactive handle for Sₙ2 reactions with strong nucleophiles. | Chlorine is a moderately good leaving group; may require harsher conditions or more potent nucleophiles compared to bromo or iodo analogs. |
| N-Boc-3-bromo-L-alanine methyl ester | Bromo (Br) leaving group | Better leaving group than chloride, allowing for a wider range of nucleophiles and milder reaction conditions. | Generally higher cost than the chloro-derivative. |
| N-Boc-3-iodo-L-alanine methyl ester [4][5] | Iodo (I) leaving group | Excellent leaving group for Sₙ2 reactions. Also enables participation in cross-coupling reactions (e.g., Negishi, Suzuki).[5] | Highest cost among the halogenated series; can be light-sensitive.[4] |
| Boc-L-alanine methyl ester [3][6] | Unfunctionalized side chain | Used when the simple methyl side chain of alanine is desired in the final product. | Lacks a reactive handle for post-synthetic modification. |
| Fmoc-3-chloro-L-alanine | Base-labile Fmoc protection | Orthogonal deprotection strategy. The Fmoc group is removed with a base (e.g., piperidine), leaving acid-labile side-chain protecting groups intact.[] | The Boc/acid-labile strategy is often preferred for its simplicity and the volatility of the deprotection byproducts.[] |
Expert Insight: The Rationale Behind Halogen Choice The decision between chloro, bromo, and iodo derivatives is a classic case of balancing reactivity with cost. The leaving group ability follows the trend I > Br > Cl. For difficult nucleophilic substitutions, the enhanced reactivity of the iodo- or bromo-analogs may be necessary to achieve a reasonable yield. However, for reactions with strong nucleophiles (e.g., thiols, azides), the more economical chloro-derivative is often sufficient and is a prudent first choice for process optimization.
Experimental Protocols & Methodologies
The following protocols are standard, validated procedures for the use of N-Boc protected amino acid esters in synthesis.
Protocol 1: Standard Peptide Coupling using Carbodiimide Activation
This protocol describes the formation of a peptide bond between this compound (after Boc deprotection) and another N-protected amino acid.
Causality: The formation of a peptide bond requires activation of the carboxylic acid. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analog EDC facilitate this by forming a highly reactive O-acylisourea intermediate.[8] However, this intermediate is prone to racemization. The addition of 1-Hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is less reactive but significantly suppresses the risk of racemization before the desired amine attacks.[8]
Step-by-Step Methodology:
-
Deprotection: First, the N-Boc group must be removed from the this compound to free the amine. See Protocol 2 for this procedure. The resulting amine hydrochloride salt is used directly in this coupling step.
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (the coupling partner, 1.0 eq.) and HOBt (1.1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Addition of Amine: Add the 3-chloro-DL-alanine methyl ester hydrochloride salt (1.0 eq.) to the mixture, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to neutralize the hydrochloride and facilitate the reaction.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add the coupling agent, such as DCC (1.1 eq.), portion-wise.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter this solid off. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dipeptide product. Purify as needed using silica gel chromatography.
Protocol 2: N-Boc Deprotection
This protocol details the removal of the acid-labile Boc protecting group.
Causality: The Boc group is designed to be stable to a wide range of reaction conditions but is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice because it is a strong acid that effectively protonates the Boc group, causing it to fragment into gaseous isobutylene and carbon dioxide, while the deprotected amine forms a TFA salt.[9] The byproducts are volatile, simplifying workup.
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound in DCM (approx. 10 mL per gram of substrate).
-
Acid Treatment: Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The resulting product is the amine salt (e.g., 3-chloro-DL-alanine methyl ester trifluoroacetate). It is often a thick oil or solid and is typically used in the next step without further purification.
Workflow Visualization
The following diagram illustrates the sequential process of deprotection followed by coupling, a fundamental workflow in peptide synthesis.
Caption: Synthetic workflow: Boc deprotection followed by peptide coupling.
Conclusion
This compound stands as a valuable and economically viable tool for chemists aiming to introduce structural diversity into peptides and other small molecules. Its characterization is straightforward, and its reactivity, while more modest than its bromo and iodo counterparts, is sufficient for a wide range of synthetic transformations with common nucleophiles. The choice between this reagent and its alternatives should be a deliberate one, guided by the specific demands of the synthetic route, the nucleophile's potency, and budgetary constraints. By understanding its properties and applying robust, validated protocols, researchers can effectively leverage this building block to accelerate the development of novel chemical entities.
References
-
ResearchGate. (2021, February 27). What should I do for my liquid phase peptide synthesis?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Retrieved from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Cheméo. (n.d.). DL-Alanine-N-methyl-N-3-chloro-2-methylpropoxycarbonyl-2-methylhex-3-yl-ester. Retrieved from [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-alanine methyl ester. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
-
National Center for Biotechnology Information. (n.d.). 3-chloro-L-alanine. PubChem Compound Database. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Zauba. (n.d.). N Boc L Alanine Import Data. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Ala(3-I)-OMe. Retrieved from [Link]
Sources
- 1. Methyl N-Boc-3-chloro-L-alaninate | CAS 651035-84-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. BOC-L-ALANINE METHYL ESTER | 28875-17-4 [chemicalbook.com]
- 4. N-Boc-3-iodo-L-alanine methyl ester, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
